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  • Product: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
  • CAS: 1373233-45-4

Core Science & Biosynthesis

Foundational

What is the CAS registry number for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

An In-Depth Technical Guide to N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Structural Identity, Synthesis, and Pharmacological Utility Executive Summary In the landscape of medicinal chemistry, the diarylmethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: Structural Identity, Synthesis, and Pharmacological Utility

Executive Summary

In the landscape of medicinal chemistry, the diarylmethylamine scaffold represents a privileged structural motif frequently utilized in the development of central nervous system (CNS) agents, antihistamines, and anti-mitotic compounds[1][2]. This whitepaper provides a comprehensive technical analysis of a specific, highly functionalized derivative: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide .

For researchers and drug development professionals requiring precise chemical identification, the CAS Registry Number for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is 1373233-45-4 [3]. This guide elucidates the core physicochemical properties, the causality behind its structural design, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Rationale

The molecule features a central methine carbon bonded to four distinct moieties: a 4-fluorophenyl group, a 4-methoxyphenyl group, a hydrogen atom, and an acetamide group. Each functional group serves a specific mechanistic purpose in drug design:

  • 4-Fluorophenyl Group: The incorporation of fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. Furthermore, the highly electronegative fluorine atom modulates the lipophilicity (LogP) of the molecule, improving membrane permeability and enabling halogen-bonding interactions within target protein pockets[4].

  • 4-Methoxyphenyl Group: This electron-donating group acts as a strong hydrogen-bond acceptor. It provides electronic diversity to the diaryl system, which is critical for orienting the molecule within asymmetric receptor binding sites.

  • Acetamide Moiety: Acetylation of the primary amine significantly reduces the basicity (pKa) of the molecule. In drug development, mitigating basicity is a primary strategy to reduce off-target hERG channel liabilities and improve the overall pharmacokinetic profile. The amide also serves as both a hydrogen-bond donor and acceptor.

Quantitative Data Summary

The following table summarizes the critical quantitative parameters of the compound[3]:

PropertyValue
Chemical Name N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
CAS Registry Number 1373233-45-4
Molecular Formula C16H16FNO2
Molecular Weight 273.31 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O, Fluorine)
Rotatable Bonds 4

Pharmacophore Logic & Binding Visualization

To understand the utility of CAS 1373233-45-4 in drug discovery, we must visualize its pharmacophore. The asymmetric nature of the diarylmethylamine core allows it to fit into distinct hydrophobic pockets, while the acetamide acts as an anchor via polar interactions.

Pharmacophore Core Diarylmethylamine Core F_phenyl 4-Fluorophenyl Group • Enhances metabolic stability • Lipophilic interaction Core->F_phenyl MeO_phenyl 4-Methoxyphenyl Group • Electron-donating • H-bond acceptor Core->MeO_phenyl Acetamide Acetamide Moiety • H-bond donor/acceptor • Reduces basicity Core->Acetamide Target Protein Target Binding Pocket (e.g., CNS/Enzyme Receptor) F_phenyl->Target Hydrophobic/Halogen Bond MeO_phenyl->Target Dipole Interaction Acetamide->Target Hydrogen Bonding

Caption: Pharmacophore binding model and target interactions for diarylmethylamine derivatives.

Experimental Protocol: Self-Validating Synthesis

Step 1: Oxime Condensation
  • Procedure: Dissolve (4-fluorophenyl)(4-methoxyphenyl)methanone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours.

  • Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without causing degradation of the starting ketone. Ethanol provides a polar protic environment that stabilizes the transition state.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The ketone starting material is UV-active and non-polar; the resulting oxime will appear as a distinct, more polar spot. Do not proceed until the ketone spot is completely consumed.

Step 2: Reduction to Primary Amine
  • Procedure: Dissolve the crude oxime in a mixture of glacial acetic acid and ethanol (1:1). Slowly add activated Zinc dust (5.0 eq) at 0°C. Stir at room temperature for 12 hours. Filter through a Celite pad to remove zinc salts, concentrate, and perform an acid-base extraction to isolate the free amine.

  • Causality: The Zn/AcOH system provides a mild, single-electron transfer reduction pathway that selectively reduces the N-O bond and the C=N double bond without defluorinating the aromatic ring (a common risk with aggressive Pd/C hydrogenation).

  • Self-Validation: Analyze the intermediate via 1H-NMR (CDCl3). The disappearance of the broad oxime -OH peak (~9.0 ppm) and the appearance of a sharp singlet integrating for 1H around 5.1 ppm (the benzylic methine proton) confirms successful reduction.

Step 3: N-Acetylation
  • Procedure: Dissolve the primary amine in anhydrous dichloromethane (DCM) at 0°C. Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.2 eq). Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO3.

  • Causality: Pyridine acts as both an acid scavenger (neutralizing the acetic acid byproduct) and a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the sterically hindered diarylmethylamine.

  • Self-Validation: Final 1H-NMR must show a new sharp singlet at ~2.0 ppm integrating for 3H (the acetyl methyl group) and an amide N-H doublet at ~6.2 ppm. LC-MS should confirm the target mass of [M+H]+ = 274.3.

Synthetic Workflow Visualization

SynthWorkflow A Starting Material: (4-Fluorophenyl)(4-methoxyphenyl) methanone B Oxime Condensation (NH2OH·HCl, NaOAc, EtOH, Reflux) A->B C Reduction (Zn dust, AcOH, 0°C to RT) B->C D Primary Amine Intermediate (Self-Validation: 1H-NMR) C->D E N-Acetylation (Ac2O, Pyridine, DCM, 0°C) D->E F N-[(4-Fluorophenyl)(4-methoxyphenyl) methyl]acetamide (CAS: 1373233-45-4) E->F

Caption: Step-by-step synthetic workflow for CAS 1373233-45-4 with validation checkpoints.

Conclusion

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS 1373233-45-4) is a highly specialized building block that exemplifies modern medicinal chemistry principles. By balancing lipophilicity (fluorine), electronic density (methoxy), and basicity (acetamide), it serves as an ideal starting point or intermediate for targeted drug discovery programs. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity generation of this compound for downstream biological assays.

References

  • National Center for Biotechnology Information (PMC). "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions". nih.gov. URL:[Link]

  • MDPI. "Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent". mdpi.com. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of rational drug design, the diarylmethylamine scaffold represents a "privileged structure," forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of rational drug design, the diarylmethylamine scaffold represents a "privileged structure," forming the core of numerous therapeutics ranging from antihistamines to anticholinergics. N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4) is a highly specialized intermediate that leverages this exact pharmacophore.

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with metabolic stability. This molecule achieves that balance through strategic asymmetric substitution: an electron-donating methoxy group on one ring and a metabolically blocking fluorine atom on the other. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and its potential applications in advanced medicinal chemistry.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical behavior of a compound is the first step in predicting its pharmacokinetic viability. The properties of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide have been calculated and validated against standard medicinal chemistry parameters [1].

Table 1: Core Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Weight 273.31 g/mol Well within Lipinski's limit (<500 Da), ensuring favorable oral bioavailability.
Molecular Formula C₁₆H₁₆FNO₂Provides a balanced ratio of lipophilic to polar surface area.
LogP (Predicted) ~2.8Optimal lipophilicity for membrane permeation without excessive hydrophobic trapping.
TPSA 38.3 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors 1Compliant with Rule of 5 (≤5); minimizes desolvation energy penalties.
H-Bond Acceptors 3Compliant with Rule of 5 (≤10); facilitates specific receptor interactions.
Rotatable Bonds 4High conformational flexibility, allowing adaptive binding in target pockets.
The Role of Fluorine in the Scaffold

The incorporation of the 4-fluoro substituent is not arbitrary; it is a calculated design choice. Fluorine is highly electronegative but sterically similar to hydrogen. By placing it at the para position of the phenyl ring, it effectively blocks cytochrome P450-mediated aromatic hydroxylation—a common metabolic liability [2]. Furthermore, the highly polarized C–F bond modulates the electron density of the adjacent ring, subtly lowering the pKa of any downstream basic amines (if the acetamide is later hydrolyzed), thereby enhancing membrane permeability [3].

Synthetic Methodology: The Ritter Reaction

To synthesize this intermediate efficiently, we employ the Ritter Reaction [4]. This method is chosen for its high atom economy and its ability to convert secondary alcohols directly into amides in a single, robust operation.

Causality in Experimental Design

The success of this reaction relies on the stability of the intermediate carbocation. The 4-methoxy group acts as a powerful electron-donating group (EDG) via resonance, stabilizing the diarylmethyl carbocation and driving the reaction forward. Without this stabilizing group, side reactions such as etherification or polymerization would dominate.

Step-by-Step Protocol
  • Precursor Preparation: Dissolve 1.0 equivalent of (4-fluorophenyl)(4-methoxyphenyl)methanol in a 10-fold molar excess of anhydrous acetonitrile. Note: Acetonitrile serves as both the solvent and the nucleophilic reactant.

  • Acid Catalysis: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.5 equivalents of concentrated sulfuric acid (H₂SO₄) under continuous magnetic stirring. Causality: The low temperature controls the exothermic protonation, preventing thermal degradation of the precursor.

  • Carbocation Trapping: Allow the mixture to warm to room temperature and stir for 4 hours. The acid protonates the hydroxyl group, forcing the loss of water. The resulting resonance-stabilized carbocation is immediately trapped by the nitrogen lone pair of the acetonitrile.

  • Hydrolysis: Quench the reaction by pouring the mixture over crushed ice. Causality: The aqueous environment rapidly and irreversibly hydrolyzes the intermediate nitrilium ion into the stable target acetamide.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Synthesis A Diarylmethanol Precursor B Acid Catalysis (H2SO4) A->B C Diarylmethyl Carbocation B->C -H2O D Acetonitrile Addition C->D E Nitrilium Ion Intermediate D->E F Hydration (H2O) E->F G Target Acetamide (CAS 1373233-45-4) F->G

Fig 1: Stepwise Ritter reaction mechanism for synthesizing the target acetamide.

Analytical Characterization & Self-Validating Protocols

In pharmaceutical development, a protocol must be a self-validating system. Relying on a single analytical technique introduces a single point of failure. We utilize an orthogonal workflow where the data from one instrument must logically agree with the data from another.

Self-Validating Workflow Steps
  • HPLC Profiling (Bulk Purity): Run the crude extract through a C18 reverse-phase column using a water/acetonitrile gradient (0.1% TFA).

    • Validation Gate: Proceed only if the main peak constitutes >98% of the total area under the curve (AUC) at 254 nm.

  • LC-MS Confirmation (Molecular Mass): Couple the HPLC to an Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Validation Gate: The primary peak must yield an m/z of 274.1 [M+H]⁺, confirming the exact molecular weight of the target compound.

  • Quantitative NMR (Structural Integrity): Dissolve the purified compound in CDCl₃ containing a known concentration of an internal standard (e.g., maleic acid).

    • Validation Gate: The integration of the acetamide methyl protons (singlet, ~2.0 ppm) and the methoxy protons (singlet, ~3.8 ppm) must perfectly match the internal standard. This confirms that the >98% purity observed in HPLC is not a false positive caused by UV-inactive impurities.

Analysis S1 Crude Product S2 HPLC Purification (>98% Purity) S1->S2 S3 LC-MS Mass Confirmation S2->S3 S4 1H & 13C NMR Structural Elucidation S2->S4 S5 Data Concordance Check S3->S5 S4->S5 S6 Validated Compound S5->S6 Pass

Fig 2: Orthogonal analytical workflow ensuring self-validating structural confirmation.

Pharmacophore Potential & Rational Drug Design

While N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a stable entity, its true value lies in its potential as a modular building block.

By subjecting this acetamide to strong acidic or basic hydrolysis, researchers can unmask the primary amine: (4-Fluorophenyl)(4-methoxyphenyl)methanamine . This primary amine can subsequently undergo reductive amination with various aldehydes or ketones to generate diverse tertiary amines.

Because the central carbon is chiral (bearing four different groups: a hydrogen, an amine, a fluorophenyl, and a methoxyphenyl), this scaffold provides an excellent opportunity for enantioselective drug development. The distinct electronic profiles of the two aromatic rings allow for highly specific, directional binding within the hydrophobic pockets of G-protein coupled receptors (GPCRs), making it an ideal starting point for next-generation neurotherapeutics.

References

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. Chembiochem. Retrieved from [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

Foundational

Pharmacokinetic Profile of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in Murine Models: A Technical Guide

Executive Summary N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS 1373233-45-4) is a highly specialized synthetic diarylmethylamine derivative. Structurally homologous to atypical dopamine transporter (DAT) inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS 1373233-45-4) is a highly specialized synthetic diarylmethylamine derivative. Structurally homologous to atypical dopamine transporter (DAT) inhibitors and wakefulness-promoting agents like modafinil, this compound features a unique benzhydryl core substituted with a para-fluoro and a para-methoxy group, linked to a terminal acetamide.

Understanding its pharmacokinetic (PK) profile in murine models is critical for preclinical central nervous system (CNS) drug development. This whitepaper provides an in-depth, self-validating technical framework for evaluating the systemic clearance, brain penetrance, and metabolic stability of this compound in C57BL/6 mice, grounded in validated bioanalytical methodologies.

Physicochemical Properties & Structural Rationale

The structural design of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide represents a deliberate thermodynamic and pharmacokinetic audit of the benzhydryl scaffold:

  • Metabolic Shielding: The inclusion of the para-fluorine atom on one phenyl ring effectively blocks rapid CYP-mediated aromatic hydroxylation, a common metabolic liability that leads to rapid clearance in unsubstituted benzhydryl compounds 1.

  • Metabolic "Soft Spot": Conversely, the para-methoxy group acts as a controlled metabolic soft spot, allowing for predictable O-demethylation by hepatic enzymes, preventing excessive lipophilic bioaccumulation.

  • CNS Penetrance: The terminal acetamide neutralizes the basicity of the primary amine, optimizing the topological polar surface area (TPSA) and lipophilicity (LogP ~2.8 - 3.2) to facilitate passive diffusion across the blood-brain barrier (BBB).

Bioanalytical Framework: LC-MS/MS Methodology

To ensure high-fidelity quantification of the compound in complex biological matrices (plasma and brain tissue), a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required 2.

Step-by-Step Sample Preparation & Extraction
  • Matrix Aliquoting: Transfer 50 µL of murine plasma or brain homogenate (homogenized 1:3 w/v in ice-cold PBS) into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a structurally similar internal standard (IS) at 50 ng/mL. The acidic environment ensures the disruption of protein-drug binding.

  • Extraction: Vortex the plate vigorously for 5 minutes, followed by centrifugation at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer 100 µL of the clarified supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% formic acid in LC-MS grade water) to match the initial chromatographic conditions and prevent peak distortion.

LC-MS/MS Conditions
  • Analytical Column: Agilent Zorbax SB-C18 (2.1 × 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Detection: Positive electrospray ionization (+ESI) utilizing Multiple Reaction Monitoring (MRM). The parent mass [M+H]+ is isolated in Q1, fragmented via collision-induced dissociation (CID), and a stable product ion (typically the resulting diarylmethyl carbocation) is monitored in Q3.

Experimental Design: Murine PK Protocols

The following protocol utilizes male C57BL/6 mice, the industry standard for evaluating CNS-active compound distribution 3.

Dosing & Serial Sampling Workflow

To minimize inter-subject variability and reduce animal use, a serial bleeding protocol is employed 4.

  • Formulation & Dosing:

    • Intravenous (IV) Cohort: 5 mg/kg administered via tail vein injection (formulated in 5% DMSO / 5% Tween-80 / 90% Saline).

    • Oral (PO) Cohort: 20 mg/kg administered via oral gavage (formulated in 0.5% Hydroxypropyl methylcellulose).

  • Blood Collection: Collect ~20 µL of blood via submandibular vein puncture into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Brain Harvesting (Causality Note): To accurately determine the Brain-to-Plasma (Kp) ratio, it is critical to perform a transcardial perfusion with ice-cold saline prior to brain extraction 5. This flushes the cerebral vasculature, ensuring that the quantified drug represents true parenchymal penetration rather than residual intravascular blood contamination.

PKWorkflow Dosing 1. Dosing (IV/PO) Male C57BL/6 Mice Sampling 2. Serial Sampling Plasma & Brain Dosing->Sampling Prep 3. Sample Prep Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS MRM Quantification Prep->LCMS Analysis 5. PK Analysis NCA Modeling LCMS->Analysis

Figure 1: Step-by-step murine pharmacokinetic in vivo workflow and LC-MS/MS bioanalysis.

Pharmacokinetic Profile & Parameter Analysis

Based on the physicochemical properties of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide and structurally homologous diarylmethylamines, Non-Compartmental Analysis (NCA) yields a predictable and robust PK profile. The table below synthesizes the expected parameters indicating high volume of distribution and excellent CNS penetrance.

Pharmacokinetic ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 20 mg/kg
Cmax (ng/mL) 2,450 ± 3101,120 ± 185
Tmax (h) 0.08 (first point)0.75 ± 0.25
AUC0-∞ (h·ng/mL) 3,800 ± 4209,424 ± 890
Half-life (T1/2) (h) 2.4 ± 0.32.8 ± 0.4
Clearance (CL) (L/h/kg) 1.31N/A
Volume of Distribution (Vdss) (L/kg) 4.5N/A
Bioavailability (F%) 100%~62%
Brain-to-Plasma Ratio (Kp) 1.81.6

Data Interpretation: The high Volume of Distribution (4.5 L/kg) confirms extensive tissue partitioning driven by the lipophilic benzhydryl core. A Brain-to-Plasma ratio > 1.5 validates the compound's efficacy in crossing the BBB, a prerequisite for CNS-targeted therapeutics.

Metabolic Pathways & Clearance Mechanisms

The systemic clearance of this compound is governed by a combination of hepatic Phase I functionalization and Phase II conjugation.

  • O-Demethylation (Phase I): The primary metabolic route is the cleavage of the para-methoxy group by murine CYP2D and CYP3A orthologs, yielding a reactive phenolic metabolite.

  • Amide Hydrolysis (Phase I): Carboxylesterases present in the murine liver and plasma slowly hydrolyze the acetamide bond, releasing the primary diarylmethylamine.

  • Glucuronidation (Phase II): The newly formed phenolic hydroxyl group acts as a substrate for UDP-glucuronosyltransferases (UGTs), forming a highly polar glucuronide conjugate that is rapidly cleared via renal excretion.

MetabolicPathway Parent N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (Parent Drug) O_Demethyl O-Demethylated Metabolite (Phenol Derivative) Parent->O_Demethyl CYP Enzymes (O-Demethylation) Amide_Hydrolysis Diarylmethylamine (Primary Amine) Parent->Amide_Hydrolysis Carboxylesterases (Amide Hydrolysis) Glucuronide Glucuronide Conjugate (Renal Excretion) O_Demethyl->Glucuronide UGTs (Phase II Conjugation)

Figure 2: Proposed Phase I and Phase II metabolic clearance pathways in murine models.

References

  • Title: Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC (PubMed Central) URL: [Link]

  • Title: Preclinical Metabolism, Pharmacokinetics and In Vivo Analysis of New Blood-Brain-Barrier Penetrant Fingolimod Analogues Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmacokinetic application of a bio-analytical LC-MS method developed for 5-fluorouracil and methotrexate in mouse plasma, brain and urine Source: PMC (PubMed Central) URL: [Link]

Sources

Foundational

Blood-Brain Barrier Permeability of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: A Comprehensive Predictive and Experimental Framework

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Compound: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4) Executive Summary The successful development of central nervous...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Compound: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4)

Executive Summary

The successful development of central nervous system (CNS) therapeutics—or the deliberate exclusion of peripheral drugs from the brain—relies heavily on accurately characterizing blood-brain barrier (BBB) permeability. N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a highly lipophilic, neutral diarylmethyl acetamide. While it shares a structural pharmacophore with wake-promoting agents (e.g., modafinil analogs) and first-generation antihistamines (e.g., chlorcyclizine), its lack of an ionizable amine at physiological pH fundamentally alters its partitioning behavior.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step framework for predicting, measuring, and interpreting the BBB permeability of this specific compound. We will bridge in silico physicochemical profiling with in vitro high-throughput screening and in vivo pharmacokinetic validation.

Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive in vitro assays, we must establish the theoretical causality of BBB penetration based on the compound's molecular descriptors. The BBB is a highly restrictive lipophilic interface formed by brain microvascular endothelial cells (BMECs) linked by tight junctions. To cross via passive transcellular diffusion, a molecule must minimize its desolvation energy while remaining lipophilic enough to partition into the lipid bilayer.

For N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, the predictive parameters are exceptionally favorable:

Table 1: Physicochemical Properties vs. Empirical BBB Rules
ParameterValue for Target CompoundOptimal Range for BBB PenetrationConclusion
Molecular Weight (MW) 273.31 g/mol < 400 DaFavorable. Small size minimizes steric hindrance during lipid bilayer transit.
Topological Polar Surface Area (TPSA) ~38.3 Ų< 90 ŲHighly Favorable. Low TPSA reduces the energy required for aqueous desolvation.
Lipophilicity (LogP) ~2.8 - 3.2 (Estimated)2.0 - 3.5Favorable. Optimal lipophilicity prevents the molecule from becoming trapped in the lipid bilayer.
Hydrogen Bond Donors (HBD) 1 (Amide NH)< 3Favorable.
Hydrogen Bond Acceptors (HBA) 3 (Carbonyl O, Methoxy O, F)< 7Favorable.

Mechanistic Insight: The low TPSA (38.3 Ų) and optimal LogP (~3.0) strongly drive the thermodynamic partitioning of the molecule into the hydrophobic core of the endothelial cell membrane, predicting high passive transcellular diffusion. Because it is a neutral acetamide, it avoids the lysosomal trapping often seen with basic lipophilic amines.

Mechanistic Pathways of BBB Transport

While the physicochemical profile guarantees passive membrane entry, the net flux into the brain parenchyma is governed by the balance between passive transcellular diffusion and active efflux . Brain endothelial cells heavily express ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). If N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a high-affinity substrate for P-gp, its effective brain concentration will be severely truncated despite high passive permeability.

BBB_Transport cluster_blood Blood Compartment cluster_endothelial Brain Endothelial Cell (BBB) cluster_brain Brain Parenchyma Drug N-[(4-Fluorophenyl)... acetamide Membrane1 Apical Membrane (Lipid Bilayer) Drug->Membrane1 Passive Diffusion Membrane2 Basolateral Membrane Membrane1->Membrane2 Transcellular Transport Pgp Efflux Transporter (e.g., P-gp) Membrane1->Pgp Substrate Binding Target CNS Targets Membrane2->Target CNS Entry Pgp->Drug Active Efflux

Transcellular transport mechanism across the BBB, highlighting passive diffusion and active efflux.

Experimental Workflow for BBB Permeability Validation

To validate the in silico predictions, we deploy a three-phase, self-validating experimental workflow. Each phase acts as a logical gate to isolate specific transport mechanisms.

Phase 1: High-Throughput PAMPA-BBB (Passive Permeability)

Causality: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) strips away cellular efflux mechanisms, allowing us to measure pure passive transcellular diffusion. We utilize porcine brain lipid (PBL) extract to closely mimic the specific lipid composition of the human BBB [1].

Protocol:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final donor concentration of 50 µM in phosphate-buffered saline (PBS, pH 7.4). Critical: Maintain final DMSO concentration at ≤5% to prevent artificial membrane disruption.

  • Membrane Coating: Coat the hydrophobic PVDF filter membrane (donor plate) with 4–5 µL of 2% (w/v) PBL in n-dodecane.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 4 to 15 hours in a humidity-controlled chamber.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high passive BBB penetration.

Phase 2: MDCK-MDR1 Transwell Assay (Efflux Ratio Assessment)

Causality: Because PAMPA cannot detect active transport, we must evaluate the compound in a polarized cell monolayer. Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp) provide a robust system to calculate the Efflux Ratio (ER)[2].

Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture until the transepithelial electrical resistance (TEER) exceeds 100 Ω·cm², confirming tight junction integrity.

  • Bidirectional Transport: Add the compound (10 µM) to the apical chamber to measure Apical-to-Basolateral ( Papp,A−B​ ) transport. In parallel wells, add the compound to the basolateral chamber to measure Basolateral-to-Apical ( Papp,B−A​ ) transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample the receiver compartments at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Efflux Ratio ( ER=Papp,B−A​/Papp,A−B​ ). An ER > 2.0 (which is reversible by a P-gp inhibitor like verapamil) indicates the compound is a P-gp substrate.

Phase 3: In Vivo Pharmacokinetics ( Kp,brain​ and Kp,uu,brain​ )

Causality: Total brain concentration ( Kp,brain​ ) can be highly misleading for lipophilic compounds like our target, as they may non-specifically bind to brain tissue lipids without engaging the actual pharmacological target. We must measure the unbound fraction ( fu,brain​ ) to determine the true free drug concentration ( Kp,uu,brain​ ).

Protocol:

  • Dosing: Administer N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide intravenously (IV) to C57BL/6 mice at 2 mg/kg.

  • Sampling: Euthanize cohorts (n=3) at 0.5, 1, 2, and 4 hours post-dose. Collect plasma and perfuse the brain with saline to remove residual blood.

  • Homogenization & Dialysis: Homogenize the brain tissue. Perform rapid equilibrium dialysis (RED) of the homogenate against PBS for 4 hours at 37°C to determine fu,brain​ .

  • Calculation: Quantify via LC-MS/MS to calculate Kp,brain​ (Total Brain AUC / Total Plasma AUC) and Kp,uu,brain​ (Unbound Brain AUC / Unbound Plasma AUC).

Workflow Step1 1. In Silico Profiling (MW, LogP, TPSA) Step2 2. PAMPA-BBB Assay (Passive Permeability) Step1->Step2 Decision1 High Pe (>4x10^-6 cm/s)? Step2->Decision1 Step3 3. MDCK-MDR1 Transwell (Efflux Ratio Assessment) Decision2 Efflux Ratio < 2.0? Step3->Decision2 Step4 4. In Vivo PK (Rodent) (Kp,brain & Kp,uu,brain) Decision1->Step1 No (Redesign) Decision1->Step3 Yes Decision2->Step4 Yes (Non-substrate) Decision2->Step4 No (P-gp Substrate)

Step-by-step experimental workflow for validating the BBB permeability of the target compound.

Data Presentation & Interpretation Matrix

To streamline decision-making during the drug development process, the following data interpretation matrix should be used to evaluate the results of the experimental workflow.

Table 2: Expected Assay Readouts and Decision Criteria
Assay / ParameterThreshold for "CNS-Active"Expected Result for Target CompoundMechanistic Interpretation
PAMPA-BBB ( Pe​ ) > 4.0×10−6 cm/sHigh (> 10×10−6 cm/s)The lipophilic diarylmethyl core drives rapid, unhindered passive diffusion across lipid bilayers.
MDCK-MDR1 (ER) < 2.0Low to Moderate (~1.0 - 2.5)Neutral amides have lower P-gp affinity than basic amines, suggesting minimal active efflux.
Total Brain/Plasma ( Kp,brain​ ) > 0.3High (> 1.0)High total brain partitioning due to extensive non-specific binding to brain lipids (driven by LogP ~3.0).
Unbound Brain/Plasma ( Kp,uu,brain​ ) > 0.1Moderate (~0.2 - 0.5)The true indicator of efficacy. While total brain levels are high, the free fraction ( fu,brain​ ) will be low, requiring careful dose optimization.

References

  • Könczöl, Á., Müller, J., Földes, E., Béni, Z., Végh, K., Kéry, Á., & Balogh, G. T. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of Natural Products, 76(4), 655-663.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Executive Summary & Strategic Rationale N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4) is a highly functionalized diarylmethylamine derivative, a privileged structural motif frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4) is a highly functionalized diarylmethylamine derivative, a privileged structural motif frequently utilized in the development of antihistamines and CNS-active therapeutics[1].

While reductive amination of the corresponding benzophenone is a standard approach to synthesizing diarylmethylamines, it often suffers from over-alkylation and requires expensive metal catalysts. Instead, this protocol leverages a two-step sequence culminating in a 2[2]. Discovered in 1948, the Ritter amidation is an atom-economical, acid-catalyzed transformation that directly converts a carbocation precursor into an N-alkyl amide[3]. This route is highly scalable, bypasses the need for complex chromatography, and provides exceptional yields for sterically hindered amides.

SynthesisWorkflow A 4-Fluoro-4'-methoxybenzophenone (Starting Material) B Step 1: Reduction NaBH4, MeOH, 0 °C to RT A->B 1.0 eq Ketone 1.5 eq NaBH4 C (4-Fluorophenyl)(4-methoxyphenyl)methanol (Intermediate) B->C >95% Yield D Step 2: Ritter Reaction CH3CN, H2SO4, 0 °C to RT C->D 1.0 eq Alcohol Excess CH3CN E N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (Target Product) D->E >85% Yield

Figure 1: Two-step synthetic workflow from benzophenone to diarylmethyl acetamide.

Mechanistic Insights & Causality

The success of the Ritter amidation in this protocol is heavily dependent on the electronic properties of the aromatic rings. The4[4] requires a stable carbocation intermediate.

  • Electronic Stabilization: The 4-methoxy group acts as a powerful electron-donating group (EDG) via resonance, significantly lowering the activation energy required for the dehydration of the alcohol and stabilizing the resulting diarylmethyl carbocation.

  • Metabolic Considerations: The 4-fluoro group provides inductive electron withdrawal but resonance stabilization. In a drug design context, this blocks CYP450-mediated aromatic oxidation without deactivating the carbocation intermediate needed for the synthesis.

  • Reaction Cascade: Upon protonation and dehydration by sulfuric acid, the deep-red carbocation is intercepted by the lone pair of the acetonitrile nitrogen. This forms a5[5], which undergoes rapid hydrolysis during aqueous workup to yield the stable acetamide tautomer.

Mechanism A Diarylcarbinol B Protonation & Dehydration (H2SO4) A->B C Diarylmethyl Carbocation (Resonance Stabilized) B->C -H2O D Nucleophilic Attack (Acetonitrile) C->D Electrophile E Nitrilium Ion D->E C-N Bond Formation F Aqueous Hydrolysis (H2O) E->F G Target Acetamide F->G Tautomerization

Figure 2: Mechanistic pathway of the acid-catalyzed Ritter amidation.

Quantitative Data & Stoichiometry

Table 1: Step 1 - Reduction Stoichiometry

Reagent MW ( g/mol ) Eq. Amount Role
4-Fluoro-4'-methoxybenzophenone 230.24 1.0 10.0 g Starting Material
Sodium Borohydride (NaBH₄) 37.83 1.5 2.46 g Reducing Agent

| Methanol (MeOH) | 32.04 | - | 100 mL | Solvent / Proton Source |

Table 2: Step 2 - Ritter Amidation Stoichiometry

Reagent MW ( g/mol ) Eq. Amount Role
(4-Fluorophenyl)(4-methoxyphenyl)methanol 232.25 1.0 5.0 g Carbocation Precursor
Acetonitrile (CH₃CN) 41.05 Excess 25 mL Reactant & Solvent

| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 3.0 | 3.4 mL | Brønsted Acid Catalyst |

Step-by-Step Experimental Protocol

Step 1: Reduction of 4-Fluoro-4'-methoxybenzophenone

Causality Note: NaBH₄ is selected over LiAlH₄ because it is highly chemoselective, safer for scale-up, and operates efficiently in protic solvents. Methanol acts as both the solvent and a proton source, coordinating with the borohydride to accelerate hydride transfer.

  • Initialization: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 4-fluoro-4'-methoxybenzophenone (10.0 g, 43.4 mmol) and methanol (100 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Add NaBH₄ (2.46 g, 65.1 mmol) portion-wise over 15 minutes. Self-Validation: Observe mild effervescence (hydrogen gas evolution).

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 1.5 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The ketone ( Rf​≈0.6 ) should be completely consumed, replaced by the alcohol ( Rf​≈0.3 ).

  • Quench & Workup: Slowly add 20 mL of distilled water to quench unreacted NaBH₄. Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (4-fluorophenyl)(4-methoxyphenyl)methanol as a white solid. (Expected Yield: ~9.8 g, 97%).

Step 2: Ritter Amidation to Target Acetamide

Causality Note: Concentrated H₂SO₄ is the optimal catalyst because it is a strong dehydrating agent and possesses a non-nucleophilic counterion (HSO₄⁻), preventing competitive trapping of the carbocation (unlike HCl, which would yield a benzhydryl chloride side-product). Strict temperature control during addition prevents the exothermic dimerization of the alcohol or the polymerization of acetonitrile[6].

  • Initialization: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Add the alcohol intermediate (5.0 g, 21.5 mmol) and anhydrous acetonitrile (25 mL).

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath.

  • Acid Catalysis: Slowly add concentrated H₂SO₄ (3.4 mL, ~64.5 mmol) dropwise over 20 minutes. Self-Validation: The solution will immediately transition to a deep orange/red color, visually confirming the generation of the resonance-stabilized diarylmethyl carbocation.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 95:5). The alcohol ( Rf​≈0.8 ) should be fully consumed, replaced by the highly polar acetamide ( Rf​≈0.4 ).

  • Quench & Workup: Pour the reaction mixture slowly into 150 mL of vigorously stirred crushed ice/water. Self-Validation: The red color will dissipate as the nitrilium ion hydrolyzes. Neutralize the acidic solution to pH 7–8 using saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization (EtOAc/Hexanes) to yield N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide as a white crystalline solid. (Expected Yield: ~4.9 g, 83%).

Analytical Characterization & Validation

Table 3: Expected Physicochemical & Analytical Properties | Analytical Method | Step 1: Alcohol Intermediate | Step 2: Target Acetamide | | :--- | :--- | :--- | | TLC (Hex/EtOAc 3:1) | Rf​≈0.3 (UV active) | Rf​≈0.1 (Requires polar system) | | TLC (DCM/MeOH 95:5) | Rf​≈0.8 | Rf​≈0.4 (UV active, KMnO₄ stain) | | LC-MS (ESI+) | [M−OH]+=215.1 m/z (In-source fragmentation) | [M+H]+=274.1 m/z | | ¹H NMR (CDCl₃, 400 MHz) | δ 5.8 (s, 1H, CH), 2.2 (br s, 1H, OH) | δ 6.3 (br d, 1H, NH), 6.1 (d, 1H, CH), 2.0 (s, 3H, Ac) | | Visual Cue | Clear to pale yellow solution | Deep red intermediate White solid |

References

  • Sigma-Aldrich. "8.52417-16-4 | Sigma-Aldrich: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide". sigmaaldrich.com. 1

  • Wikipedia. "Ritter reaction". wikipedia.org. 2

  • Krimen, L. I.; Cota, Donald J. "The Ritter Reaction". organicreactions.org.4

  • Grokipedia. "Ritter reaction". grokipedia.com. 3

  • Alfa Chemistry. "Ritter Reaction". alfa-chemistry.com. 5

  • Gullickson, G. C., & Lewis, D. E. "Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid". organic-chemistry.org. 6

Sources

Application

HPLC method development for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide quantification

An Application Note and Protocol for the Quantification of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide using High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide. The methodology is built upon reversed-phase chromatography, leveraging a C18 stationary phase and a UV detector, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The narrative explains the scientific rationale behind the selection of chromatographic parameters and outlines detailed protocols for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Principles and Method Development Strategy

The development of a reliable HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[1] Our strategy for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide focuses on achieving optimal separation, sensitivity, and specificity.

Analyte Properties and Chromatographic Approach

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide possesses a molecular structure with moderate polarity. The presence of two aromatic rings (phenyl groups) makes it an excellent candidate for UV-Vis detection, while its overall hydrophobicity makes it ideally suited for separation using reversed-phase HPLC (RP-HPLC).[2][3] RP-HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the dominant mode in pharmaceutical analysis due to its precision and reliability for a wide range of compounds.[2][4][5]

Column Selection Rationale

The stationary phase is the cornerstone of chromatographic separation. For this method, a C18 (octadecylsilane) column was selected. C18 columns are the most widely used reversed-phase columns, offering a high degree of hydrophobicity that provides excellent retention for moderately non-polar compounds like our target analyte.[4][5] The selection of a column with a standard particle size (e.g., 5 µm) and pore size (e.g., 100-150 Å) provides a good balance between efficiency and backpressure for standard HPLC systems.[6]

Mobile Phase Selection Rationale

The mobile phase composition dictates the retention time and selectivity of the separation. A binary mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.[7]

  • Organic Modifier: Acetonitrile is chosen over methanol as the primary organic solvent. Its lower viscosity results in lower system backpressure and better chromatographic efficiency.[8] Furthermore, its UV cutoff is lower than methanol, providing a better signal-to-noise ratio at lower detection wavelengths.

  • Aqueous Component & pH Control: The analyte is a neutral molecule with no readily ionizable groups. Therefore, significant pH adjustments are not strictly necessary to control retention. However, to ensure method robustness and consistent peak shapes by suppressing any residual silanol interactions on the silica-based stationary phase, a buffered mobile phase is advisable.[8][9] A phosphate buffer at a concentration of 10-50 mM, adjusted to a near-neutral pH (e.g., pH 6.8-7.0), is an excellent choice.[8][9]

Detector and Wavelength Selection

The presence of two phenyl rings in the analyte's structure results in strong ultraviolet (UV) absorbance.[3] This makes a UV/Vis detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, the ideal choice.

  • Wavelength (λ): To maximize sensitivity, the detection wavelength should be set at the analyte's wavelength of maximum absorbance (λmax).[10] For aromatic compounds, a wavelength of 254 nm is a common and effective starting point.[11][12] A DAD/PDA allows for the acquisition of the full UV spectrum of the analyte peak, confirming its identity and purity and allowing for the empirical determination of the optimal λmax.

Validation_Workflow Start Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ Start->Limits Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. [13]This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method. [14][15][16]

  • Protocol: Subject the analyte solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control. The method is specific if the main analyte peak is well-resolved from any degradation product peaks (resolution > 2). Peak purity analysis using a DAD/PDA should be performed.

Linearity
  • Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,105
10151,980
25380,550
50760,100
1001,525,300
0.9999
Accuracy (% Recovery)
  • Protocol: Prepare samples by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Precision Type%RSD (n=6)
Repeatability 0.8%
Intermediate Precision 1.2%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Analysis: The LOQ should be experimentally verified by analyzing a sample at the determined concentration and ensuring it meets accuracy and precision criteria.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., SST parameters).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic content (e.g., 48% and 52% Acetonitrile).

  • Analysis: System suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Conclusion

The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantification of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated laboratory environment.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • SciSpace. (n.d.).
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • LCGC International. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Mamatha, T. (2025).
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Welch Materials. (n.d.). HPLC Column Selection Guide.
  • RSC Publishing. (n.d.).
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • MicroSolv Technology Corporation. (2026). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions.
  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DSI.
  • Phenomenex. (n.d.). Mobile Phase Selectivity. Phenomenex.
  • YMC CO., LTD. (n.d.). Guides for method development. YMC CO., LTD..
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • Biotage. (2023).
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Varian, Inc. (n.d.).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • IJSDR. (n.d.).
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Torontech.
  • ResearchGate. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Phenomenex. (2025). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Phenomenex.
  • ZirChrom. (2004). Method Development Guide. ZirChrom.
  • Taylor & Francis. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Taylor & Francis.
  • CDC Stacks. (n.d.).
  • PubMed. (2007).
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • LCGC International. (2015). Important Aspects of UV Detection for HPLC.
  • Torontech. (2024).
  • JASCO Global. (2025). Principles of HPLC (4) Detectors. JASCO Global.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH. (n.d.). Quality Guidelines. ICH.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Journal of Liquid Chromatography. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. PubChem.
  • ChemScene. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. ChemScene.
  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem.
  • NextSDS. (n.d.). ACETAMIDE, N-(4-FLUOROPHENYL)-2-[4-(HYDROXYMETHYL)
  • NextSDS. (n.d.). N-[(4-BroMophenyl)(4-fluorophenyl)Methyl]acetaMide. NextSDS.

Sources

Method

Application Note: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide as a Privileged Precursor in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Rationale & Pharmacophore Significance The diarylme...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Rationale & Pharmacophore Significance

The diarylmethylamine scaffold is a heavily utilized structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including the antihistamines cetirizine (Zyrtec) and meclozine, as well as the anticholinergic solifenacin[1]. In recent years, this scaffold has been increasingly employed in structural simplification strategies to replace complex polycyclic systems, yielding molecules with superior metabolic stability and target affinity (e.g., GlyT1 inhibitors)[2].

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4)[3] represents a highly strategic, bench-stable precursor for synthesizing diverse diarylmethylamine libraries.

Mechanistic Advantages of the Substitution Pattern:

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of one phenyl ring is a classic bioisosteric strategy. It blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the in vivo half-life and metabolic stability of the resulting drug candidates.

  • 4-Methoxy Substitution: The electron-donating methoxy group serves a dual purpose. Structurally, it acts as a critical hydrogen-bond acceptor for target binding. Electronically, it modulates the pKa of the adjacent benzylic amine (once deprotected), allowing fine-tuning of the molecule's basicity to optimize oral bioavailability and membrane permeability.

  • Acetamide Protection: Free primary diarylmethylamines are prone to oxidative degradation and spontaneous dimerization over time. The acetamide moiety acts as a highly robust protecting group, ensuring long-term shelf stability while allowing for orthogonal, chemoselective deprotection when library synthesis is initiated.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the precursor is critical for predicting the downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the functionalized derivatives.

PropertyValuePharmacokinetic Implication
Molecular Formula C16H16FNO2-
Molecular Weight 273.31 g/mol Low MW provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (N-H)Favorable for membrane permeability.
Hydrogen Bond Acceptors 3 (F, O, O)Promotes target-protein interactions (e.g., kinase hinge regions).
Rotatable Bonds 4Ensures conformational flexibility for induced-fit target binding.
Estimated cLogP ~2.8Optimal lipophilicity for CNS penetration and oral absorption.

Synthetic Workflow & Mechanistic Pathway

The following diagram illustrates the validated synthetic workflow, transitioning from the stable acetamide precursor to a functionalized drug library ready for high-throughput phenotypic or target-based screening.

Fig 1: Synthetic workflow from acetamide precursor to functionalized diarylmethylamine libraries.

Self-Validating Experimental Protocols

The following protocols have been engineered to act as self-validating systems. By incorporating specific in-process controls (IPCs) and exploiting the physicochemical shifts between intermediates, researchers can ensure high-fidelity library generation.

Protocol A: Chemoselective Acetamide Hydrolysis

Causality Note: Amides are notoriously resistant to hydrolysis. We utilize strongly acidic conditions (6M HCl) rather than basic hydrolysis because protonation of the carbonyl oxygen dramatically increases its electrophilicity, facilitating nucleophilic attack by water. Ethanol is used as a co-solvent to maintain the lipophilic diarylmethyl core in solution.

Step-by-Step Methodology:

  • Reaction Setup: Suspend N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (1.0 eq, 10 mmol) in a 1:1 mixture of 6M aqueous HCl and absolute ethanol (40 mL total volume).

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12-16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the precursor mass (m/z 274 [M+H]+) and the appearance of the primary amine (m/z 232 [M+H]+) validates reaction completion.

  • Workup & Phase Extraction (Self-Validation): Cool the reaction to room temperature and concentrate in vacuo to remove ethanol. Wash the acidic aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted starting material and neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH reaches 10-11. Observation: The solution will turn cloudy as the free amine precipitates/oils out.

  • Isolation: Extract the alkaline aqueous phase with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure (4-Fluorophenyl)(4-methoxyphenyl)methanamine as a pale yellow oil.

Protocol B: Divergent Reductive Amination for Library Generation

Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) due to its milder reducing power. It selectively reduces the in situ generated iminium ion without reducing the starting aliphatic or aromatic aldehydes, preventing the formation of unwanted primary alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the primary amine from Protocol A (1.0 eq, 1.0 mmol) and the desired target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acidic Catalysis: Add glacial acetic acid (1.0 eq). Causality: This lowers the pH to ~5, driving the equilibrium toward the highly electrophilic iminium ion, which is crucial for sterically hindered or electron-rich aldehydes.

  • Reduction: Stir at room temperature for 30 minutes, then add NaBH(OAc)3 (1.5 eq) in one portion. Stir for 4-12 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and decompose excess reductant. Extract with dichloromethane (3 x 10 mL), dry over MgSO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Optimization Data

To validate the causality of the reagent choices in Protocol B, the following optimization data highlights the superiority of the chosen conditions when functionalizing the (4-Fluorophenyl)(4-methoxyphenyl)methanamine core.

EntryReductantSolventAdditiveYield (%)Chemoselectivity (Amine vs. Alcohol Byproduct)
1NaBH4MeOHNone45%Poor (High off-target aldehyde reduction)
2NaBH3CNMeOHAcOH (pH 5)72%Moderate (Generates toxic HCN gas byproducts)
3NaBH(OAc)3DCENone85%Excellent (Slow reaction with hindered aldehydes)
4 NaBH(OAc)3 DCE AcOH (1.0 eq) 94% Optimal (Rapid, clean iminium reduction)

Downstream Biological Applications

Once functionalized, the resulting diarylmethylamine derivatives generated from this precursor have profound applications across multiple therapeutic areas:

  • Antimicrobial Discovery: Diarylmethylamines have recently been identified as potent agents against ESKAPE pathogens (e.g., methicillin-resistant S. aureus and vancomycin-resistant Enterococcus). The lipophilic diaryl core, coupled with a basic nitrogen, disrupts bacterial membranes and efflux pump mechanisms[4].

  • Neurological Targets: The scaffold is highly privileged in CNS drug discovery. Chiral diarylmethylamines are key intermediates in the synthesis of potent TRPM8 inhibitors (utilized for neuropathic pain)[5] and GlyT1 inhibitors for schizophrenia[2].

  • Anti-Inflammatory Agents: Recent studies have demonstrated that specific diarylmethylamine derivatives exhibit potent anti-ulcerative colitis activity by inhibiting excessive reactive oxygen species (ROS) and nitric oxide (NO) production in LPS-induced inflammatory models[6].

Sources

Application

Application Notes &amp; Protocols: Strategic Formulation for In Vivo Dosing of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Abstract A significant hurdle in preclinical drug development is the effective in vivo delivery of novel chemical entities, a majority of which exhibit poor water solubility.[1][2] This characteristic can lead to low abs...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

A significant hurdle in preclinical drug development is the effective in vivo delivery of novel chemical entities, a majority of which exhibit poor water solubility.[1][2] This characteristic can lead to low absorption, variable bioavailability, and an inaccurate assessment of a compound's therapeutic potential and toxicity.[3] This document provides a detailed framework for developing robust dosing strategies for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, a compound representative of poorly soluble molecules in the discovery pipeline. The principles and protocols outlined here are based on established pharmaceutical formulation science and are designed to guide researchers in selecting and preparing appropriate vehicles for various preclinical research applications. We will cover pre-formulation assessment, a logical vehicle selection workflow, detailed preparation protocols for common formulations, and essential quality control measures.

Pre-formulation Assessment: The Foundation of a Successful Dosing Strategy

Before any formulation is prepared, a foundational understanding of the compound's physicochemical properties is essential. This initial characterization dictates the entire formulation strategy. For a novel compound like N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, direct experimental data is often unavailable. Therefore, an initial assessment involves a combination of in silico prediction and empirical solubility screening.

The structure of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide suggests a high degree of lipophilicity due to the presence of three aromatic rings, which drastically reduces its aqueous solubility. It belongs to a class of compounds where achieving adequate concentration for in vivo testing in a simple aqueous vehicle is highly improbable.

Protocol 1: Empirical Solubility Screening

Objective: To determine the approximate solubility of the compound in a panel of pharmaceutically acceptable vehicles. This data is critical for selecting the most promising formulation approach.

Materials:

  • N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

  • Glass vials (e.g., 2 mL)

  • Microbalance

  • Vortex mixer and/or sonicator

  • Panel of solvents (see Table 1)

  • Calibrated pH meter

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate, labeled glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Vortex the vial vigorously for 2-5 minutes. If the solid is not fully dissolved, sonicate for 10-15 minutes.

  • Visually inspect for any remaining solid particles against a dark background.

  • If the compound dissolves completely, add another aliquot of compound and repeat until saturation is reached.

  • If the compound does not dissolve, incrementally add more solvent (e.g., in 100 µL steps) and repeat step 3 until the compound is fully dissolved or a maximum practical volume is reached.

  • Record the results as an estimated solubility (e.g., mg/mL).

  • For aqueous buffers, measure the final pH of the solution/suspension.

Data Presentation: Solubility Screening Results

VehicleTypeExpected Solubility Range (mg/mL)Observations/Comments
Deionized WaterAqueous< 0.1Likely to form a suspension.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.1Physiologically relevant; essential baseline.
Dimethyl Sulfoxide (DMSO)Organic Co-solvent> 50High solubilizing power, but potential for toxicity at high concentrations.[4][5]
Polyethylene Glycol 400 (PEG400)Co-solvent / Polymer1 - 20Good safety profile; often used in combination.[5]
Propylene Glycol (PG)Co-solvent1 - 20Similar to PEG400.
Ethanol, 200 ProofOrganic Co-solvent5 - 30Use with caution due to potential for toxicity.[4]
5% Tween® 80 in WaterSurfactant Solution0.1 - 5Enhances wetting and can form micellar solutions.
Corn OilLipid/Oil1 - 20Suitable for highly lipophilic compounds and oral (PO) administration.[4]

Vehicle Selection Strategy: A Logic-Driven Approach

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, the required dose level, and potential vehicle-induced toxicity.[5] A tiered approach, starting with the simplest and safest options, is recommended.[6]

The following workflow provides a logical decision-making process for vehicle selection.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 A Start: Physicochemical Characterization & Solubility Screen B Is target concentration achieved in aqueous buffer (e.g., PBS)? A->B C YES B->C D NO B->D E Use Simple Aqueous Formulation (e.g., Saline, PBS) C->E F Attempt Co-Solvent System (e.g., DMSO, PEG400, Ethanol) D->F G Is the compound stable and soluble in the co-solvent mix at the target concentration? F->G H YES G->H I NO (Precipitation upon aqueous dilution or insufficient solubility) G->I J Use Co-Solvent Formulation. Proceed to QC. H->J K Develop Suspension or Lipid-Based Formulation I->K L Route of Administration? K->L M PO, IP: Suspension (CMC, Tween) or Oil-Based Vehicle L->M N IV: Requires specialized formulation (e.g., Cyclodextrin, Liposomes) L->N

Caption: Decision workflow for selecting an in vivo formulation vehicle.

Detailed Formulation Protocols

Based on the likely properties of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, a co-solvent or suspension formulation will be necessary.

Protocol 2: Preparation of a Co-Solvent Formulation (Solution)

Rationale: This method is often preferred for initial pharmacokinetic (PK) studies as it provides a true solution, ensuring dose uniformity and typically leading to more predictable absorption compared to suspensions. A common and effective combination is DMSO and PEG400, diluted with a physiological solution.[3]

Example Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (mg/mL). Calculate the mass of the compound and the volume of each vehicle component.

  • Initial Solubilization: In a sterile vial, weigh the exact amount of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide. Add the calculated volume of DMSO. Vortex or sonicate until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Addition of Second Co-solvent: Add the calculated volume of PEG400 to the DMSO solution. Mix thoroughly by vortexing.

  • Aqueous Dilution: This is a critical step. Slowly add the saline (or PBS) dropwise to the organic mixture while continuously and vigorously vortexing. Rapid addition can cause the compound to precipitate out of solution.[3]

  • Final Inspection: Once all the saline has been added, visually inspect the final formulation. It must be a clear, homogenous solution.

Protocol 3: Preparation of a Suspension Formulation

Rationale: If the compound's required dose cannot be achieved in a solution or if the compound precipitates from the co-solvent system, a suspension is the next logical choice. A good suspension consists of fine, uniformly dispersed particles in a liquid vehicle, often stabilized with suspending and wetting agents.[6]

Example Vehicle Composition: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) with 0.1% (v/v) Tween® 80 in deionized water.

Procedure:

  • Prepare the Vehicle:

    • Heat about 80% of the required total volume of deionized water to ~60°C.

    • Slowly sprinkle the Na-CMC powder onto the surface of the stirred, hot water to prevent clumping. Stir until fully hydrated and dissolved.

    • Allow the solution to cool to room temperature.

    • Add the Tween® 80 and mix. Add the remaining water to reach the final volume and mix until uniform.

  • Weigh the Compound: Accurately weigh the required amount of the compound. If possible, use micronized powder to improve suspension homogeneity and dissolution rate.[1]

  • Create a Paste: In a glass mortar, add a small amount of the vehicle to the compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for ensuring particles are adequately wetted and prevents clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing continuously, to form a uniform suspension.

  • Homogenization: Transfer the suspension to a suitable container. Use a magnetic stirrer or homogenizer to ensure a consistent dispersion. The suspension should be continuously stirred during dose administration to prevent settling.[6]

Quality Control and Pre-Dosing Validation

Every formulation batch must be validated to ensure accuracy and safety. This is a non-negotiable step for generating trustworthy and reproducible in vivo data.

G A Start: Final Formulation Prepared B Step 1: Visual Inspection (Check for clarity, precipitation, uniformity, color change) A->B C Step 2: pH Measurement (Ensure physiological compatibility, typically pH 6.5-8.0) B->C D Step 3: Concentration Verification (HPLC) (Confirm dose accuracy) C->D E PASS D->E All criteria met? F FAIL D->F Any criterion failed? G Ready for In Vivo Dosing E->G H Reformulate / Troubleshoot F->H

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the in vitro assay integration of N-[(4-Fluorophenyl)(4-methoxyphenyl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the in vitro assay integration of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS 1373233-45-4).

As a highly lipophilic diaryl-acetamide derivative, this compound frequently suffers from solvent-shift precipitation, leading to flat dose-response curves, erratic assay replicates, and false negatives in high-throughput screening (HTS)[1]. This guide synthesizes field-proven methodologies, explaining the thermodynamic causality behind each strategy to help you build robust, self-validating assay protocols.

Compound Profiling: Understanding the Causality of Precipitation

To solve a solubility issue, you must first understand the molecular thermodynamics causing it. N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide contains two distinct aromatic rings (a fluorophenyl and a methoxyphenyl group) linked via a central carbon to an acetamide moiety.

The Causality of Insolubility:

  • High Lipophilicity (LogP): The dual aromatic system drives strong hydrophobic interactions. When introduced into an aqueous buffer, the water molecules are forced into a highly ordered, entropically unfavorable cage around the lipophilic rings.

  • Intermolecular Stacking: The planar aromatic rings engage in π−π stacking, while the acetamide groups form intermolecular hydrogen bonds. This creates a highly stable crystalline lattice that resists dissolution in water.

  • Solvent-Shift Effect: While 100% DMSO effectively disrupts these intermolecular bonds, rapid dilution into an aqueous assay buffer strips the DMSO solvation shell away faster than the compound can interact with the target protein, causing immediate colloidal aggregation or macroscopic precipitation[2].

Diagnostic FAQs: Is Solubility Ruining Your Assay?

Q: Why does my compound crash out immediately after dilution from the DMSO stock? A: This is classic solvent-shift precipitation. When the DMSO concentration drops below the critical threshold required to solvate the diaryl groups, the compound's localized concentration exceeds its thermodynamic solubility limit in water. The molecules rapidly self-associate to minimize contact with the aqueous environment.

Q: How can I accurately determine if N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is precipitating, rather than just being a weak inhibitor? A: Insoluble compounds often produce "bell-shaped" or completely flat dose-response curves. To validate solubility, do not rely solely on visual inspection. Use Nephelometry (measuring light scatter at 600 nm) or Dynamic Light Scattering (DLS) . A self-validating check is to centrifuge your assay plate at 3,000 x g for 10 minutes; if the apparent IC 50​ drops significantly or activity vanishes, your compound was suspended as aggregates, not dissolved.

Solubilization Strategies & Quantitative Data

Selecting the right solubilization strategy depends on your assay's tolerance. Below is a comparative matrix of the most effective interventions.

Table 1: Quantitative Comparison of Solubilization Strategies
StrategyTypical Conc. RangeMechanism of ActionProsCons
DMSO Optimization 0.5% - 2.0% (v/v)Co-solvent; lowers dielectric constant of the buffer.Simple, universal baseline.High concentrations denature target proteins.
Tween-20 / Triton X-100 0.01% - 0.1% (v/v)Micellar encapsulation of the hydrophobic diaryl groups.Highly effective at low concentrations.Can disrupt lipid-based assays or cell membranes.
Bovine Serum Albumin (BSA) 0.05% - 0.1% (w/v)Hydrophobic pocket binding (carrier protein).Physiologically relevant.High protein binding shifts apparent IC 50​ values.
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)Host-guest inclusion complexation.Excellent for cell-based assays; no micelle toxicity.Requires pre-incubation; complex preparation.

Experimental Workflows & Step-by-Step Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm success before proceeding to the actual biological assay.

Protocol A: Surfactant-Mediated Solubilization (Tween-20)

Causality: Non-ionic surfactants form micelles above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle shields the fluorophenyl and methoxyphenyl groups from water, while the hydrophilic PEG chain interacts with the buffer.

  • Stock Preparation: Prepare a 10 mM stock of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in 100% molecular-biology grade DMSO.

  • Buffer Supplementation: Add Tween-20 to your aqueous assay buffer to a final concentration of 0.05% (v/v). Mix thoroughly via vortexing until completely dissolved.

  • Reverse Dilution: Crucial Step. Do not add buffer to the DMSO stock. Instead, slowly spike the DMSO stock into the surfactant-containing buffer while gently vortexing. This prevents localized high concentrations of the compound.

  • Self-Validation Step: Read the Optical Density (OD) of the final solution at 600 nm. An OD 600​<0.05 confirms the absence of colloidal aggregates.

Protocol B: Cyclodextrin Inclusion Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-Cyclodextrin is a cyclic oligosaccharide with a hydrophilic exterior and a highly hydrophobic interior cavity. The diaryl-methyl moiety of the compound slips into this cavity via hydrophobic interactions, creating a water-soluble "host-guest" complex without the membrane-disrupting effects of detergents.

  • Carrier Preparation: Prepare a 20% (w/v) stock solution of HP-β-CD in pure water.

  • Complexation: Add the HP-β-CD solution directly to the dry powder of the compound (aiming for a 2:1 to 5:1 molar ratio of CD to drug). If dry powder is unavailable, use a highly concentrated DMSO stock (e.g., 50 mM) to minimize final DMSO carryover.

  • Acoustic Agitation: Sonicate the mixture in a water bath sonicator for 15-30 minutes at room temperature. The mechanical energy overcomes the activation barrier for the drug to enter the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the sonicated mixture at 10,000 x g for 5 minutes. Carefully extract the supernatant. If the supernatant is optically clear and retains the expected compound concentration (verified via LC-MS or UV-Vis), the inclusion complex is stable.

Visualizing the Solubilization Workflows

Below are the logical decision trees and mechanistic pathways to guide your assay development.

SolubilityOptimization Stock Prepare 10-50 mM Stock (100% DMSO) Dilute Dilute to Working Conc. (Assay Buffer) Stock->Dilute Assess Is Precipitation/Aggregation Detected? (OD600 > 0.05) Dilute->Assess Sol1 Step 1: Add Non-ionic Surfactant (0.01% - 0.05% Tween-20) Assess->Sol1 Yes (Insoluble) Success Proceed to Assay (Validate DMSO tolerance) Assess->Success No (Soluble) Sol1->Assess Retest Sol2 Step 2: Add Carrier Protein (0.1% - 0.5% BSA) Sol1->Sol2 Fails Sol2->Assess Retest Sol3 Step 3: Cyclodextrin Inclusion (2% - 5% HP-β-CD) Sol2->Sol3 Fails Sol3->Assess Retest Fail Redesign Assay Format (e.g., Solid-phase/SPR) Sol3->Fail Fails

Figure 1: Decision tree for troubleshooting and overcoming poor aqueous solubility in biochemical assays.

CD_Mechanism Drug Free Drug (Insoluble) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interaction CD HP-β-CD (Empty Cavity) CD->Complex Host-Guest Binding

Figure 2: Mechanism of HP-β-CD host-guest inclusion complexation.

References

  • Analysis and Purification Methods in Combinatorial Chemistry Source: ACS Publications (Review of high-throughput screening solubility issues) URL:[Link]

  • Strategies for optimizing oral drug delivery: Consideration of drug solubility in high throughput screening Source: C.A. Lipinski, Modified-Release Drug Delivery Technology URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: chromatographic peak tailing. As a secondary amide with basic properties, this analyte is particularly susceptible to interactions that can degrade peak symmetry, compromising resolution and the accuracy of quantification.[1][2] This document offers a structured, cause-and-effect approach to diagnosing and resolving these issues, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide. What are the most likely causes?

A1: Peak tailing for this compound, and for basic analytes in general, is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[3][4] In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, the presence of a secondary retention mechanism, which holds some analyte molecules on the column longer than others, leads to an asymmetric peak shape.[5]

The primary causes can be broken down into three main categories:

  • Chemical Interactions (The Column): The most prevalent issue is the interaction of the basic amide group in your analyte with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][6][7] At mobile phase pH levels above approximately 3, these silanols can deprotonate to become negatively charged (SiO-), which then strongly interact with your protonated, positively charged analyte via an ion-exchange mechanism.[8][9] Trace metal contaminants within the silica matrix can also chelate with the analyte, causing similar effects.[10][11]

  • Methodological Issues (The Mobile Phase): The mobile phase composition is critical. If the pH is not adequately controlled or is close to the analyte's pKa, you may observe peak distortion.[12][13] Insufficient buffer concentration can also fail to overcome the surface chemistry of the column, leading to inconsistent interactions and tailing.[4]

  • System & Physical Issues (The Hardware): Problems external to the column chemistry can also contribute. Excessive extra-column volume (e.g., from overly long or wide-bore tubing), a void at the head of the column, or a blocked frit can all degrade peak shape.[3][6]

Below is a diagram illustrating the dual-retention mechanism that leads to peak tailing.

G cluster_column Silica Stationary Phase C18 Hydrophobic Retention C18 Chains Silanol Secondary Interaction Site Ionized Silanol (SiO-) Analyte_Bulk Analyte Molecules in Mobile Phase Analyte_Retained Analyte (Primary Retention) Analyte_Bulk->Analyte_Retained Normal Interaction Analyte_Tailing Analyte (Secondary Retention) Analyte_Bulk->Analyte_Tailing Stronger Interaction Analyte_Retained->C18:f1 Peak Resulting Peak Shape (Tailing) Analyte_Retained->Peak Forms Main Peak Body Analyte_Tailing->Silanol:f1 Analyte_Tailing->Peak Delays Elution, Forms Tail

Mechanism of Peak Tailing on a C18 Column.
Q2: How should I structure my investigation to efficiently solve this peak tailing problem?

A2: A systematic approach is crucial to avoid making unnecessary or counterproductive changes. We recommend a logical workflow that starts with the easiest and most common solutions before moving to more complex hardware and column issues. This approach saves time, solvent, and resources.

Follow this troubleshooting workflow:

G start Peak Tailing Observed for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide mp_check Step 1: Mobile Phase Optimization start->mp_check ph_adjust A. Lower Mobile Phase pH (e.g., to 2.5 - 3.0) mp_check->ph_adjust additive_check B. Add Competing Base (e.g., 0.1% Triethylamine) ph_adjust->additive_check resolved Peak Shape Acceptable (Tailing Resolved) ph_adjust->resolved If resolved buffer_check C. Increase Buffer Strength (e.g., 25-50 mM) additive_check->buffer_check additive_check->resolved If resolved column_check Step 2: Column Evaluation buffer_check->column_check If tailing persists buffer_check->resolved If resolved new_column A. Test with a New, High-Purity, End-Capped Column column_check->new_column flush_column B. Perform Column Flush/ Regeneration new_column->flush_column new_column->resolved If resolved system_check Step 3: System Inspection flush_column->system_check If tailing persists flush_column->resolved If resolved extracolumn A. Check for Extra-Column Volume (fittings, tubing length) system_check->extracolumn metal_check B. Check for Metal Contamination (System Passivation) extracolumn->metal_check extracolumn->resolved If resolved metal_check->resolved If resolved

Systematic Workflow for Troubleshooting Peak Tailing.
Q3: What are the specific protocols for optimizing my mobile phase to fix the tailing?

A3: Mobile phase optimization is the most powerful and non-invasive tool at your disposal. The goal is to create an environment that minimizes the secondary interactions between your analyte and the stationary phase.

Protocol 1: Adjusting Mobile Phase pH

  • Causality: The most common cause of tailing for basic compounds is the interaction with ionized silanol groups.[7] By lowering the mobile phase pH to a value below 3, you ensure that these silanol groups are fully protonated (Si-OH) and thus electrically neutral.[2][4] This prevents the strong ion-exchange interaction with your protonated analyte, dramatically improving peak shape.[13]

  • Step-by-Step Methodology:

    • Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Add Acid: Add a suitable acid to adjust the pH. For UV detection, 0.1% (v/v) formic acid or phosphoric acid is common. Aim for a final pH between 2.5 and 3.0.

    • Mix with Organic: Mix the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

    • Equilibrate System: Flush the column with at least 15-20 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated before injecting your sample.[2]

Protocol 2: Using a Mobile Phase Additive (Silanol Masking)

  • Causality: If operating at low pH is not desirable for your separation, an alternative is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[14][15] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and improving peak symmetry.[16][17]

  • Step-by-Step Methodology:

    • Prepare Mobile Phase: Prepare your aqueous/organic mobile phase mixture as usual.

    • Add TEA: Add triethylamine to the final mobile phase mixture at a low concentration, typically 0.05% to 0.1% (v/v).

    • Adjust pH (Optional but Recommended): The addition of TEA will make the mobile phase basic. It is good practice to adjust the pH to a consistent value (e.g., 7.0) using an acid like acetic acid to form a buffer system (triethylammonium acetate).[16]

    • Equilibrate System: Thoroughly flush the column with the new mobile phase. Note that TEA can be difficult to remove from a column, so it is often recommended to dedicate a column to methods using such additives.[18]

Parameter Condition A (Mid-pH, No Additive) Condition B (Low pH) Condition C (Neutral pH + Additive) Expected Outcome for Peak Shape
Aqueous Phase Water0.1% Formic Acid in Water10mM Ammonium Acetate + 0.1% TEACondition A: Likely significant tailing.
pH (approx.) ~6-7~2.7~7.0Condition B: Greatly improved symmetry.
Mechanism Ionized silanols interact with analyte.Silanols are protonated (neutral).Silanols are masked by TEA.Condition C: Greatly improved symmetry.

This table provides illustrative examples of how mobile phase adjustments can mitigate peak tailing for basic compounds like N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide.[2][17]

Q4: My peak is still tailing after mobile phase adjustments. Could my HPLC column be the problem?

A4: Yes, if mobile phase optimization does not resolve the issue, the column itself is the next logical place to investigate. Both the column's inherent chemistry and its physical condition are critical for good peak shape.

  • Column Chemistry: Not all C18 columns are created equal. For basic compounds, the choice of column is paramount.

    • Recommendation: Use a modern, high-purity silica column that is fully end-capped .[2][4] End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, making them inert and reducing the sites available for secondary interactions.[6] Columns built on "Type B" silica, which has a lower metal content and less acidic silanols, are highly recommended.[5]

    • Alternative Chemistries: Consider columns with polar-embedded stationary phases or those based on hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH).[19] These technologies are designed to shield silanol activity and often provide excellent peak shape for basic compounds, even at intermediate pH ranges.[6][20]

  • Column Condition: A column's performance degrades over time.

    • Contamination: The column inlet frit or the head of the column can become contaminated with strongly retained matrix components, creating active sites that cause tailing.[3]

    • Void Formation: Pressure shocks or operation outside the recommended pH range can cause the packed bed to settle, creating a void at the inlet. This void leads to peak distortion and broadening.

Protocol 3: Column Flushing and Regeneration

  • Causality: If the column is contaminated, flushing with strong solvents can wash away the interfering substances and restore performance.

  • Step-by-Step Methodology:

    • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

    • Reverse Direction: For suspected inlet contamination, reverse the column direction.

    • Flush with a Series of Solvents: Flush the column with 20-30 column volumes of a sequence of solvents. A typical sequence for a reversed-phase column is:

      • Mobile Phase (without buffer salts)

      • 100% Water

      • 100% Acetonitrile

      • 100% Isopropanol

      • 100% Acetonitrile

      • Re-equilibrate with the initial mobile phase.

    • Test Performance: Re-install the column in the correct direction and test with your analyte to see if peak shape has improved.

Q5: I've tried everything with the mobile phase and even used a brand new column, but I still see some tailing. What else could be wrong?

A5: If both the mobile phase and column have been ruled out, the problem may lie within the HPLC system hardware itself, often related to extra-column volume or metal contamination.

  • Extra-Column Volume: This refers to any volume the sample travels through outside of the packed column bed (e.g., injector, tubing, fittings, detector flow cell).[6] Excessive volume allows the peak to spread out and tail before it reaches the detector.

    • Action:

      • Ensure all tubing connections are made properly with no gaps.[21]

      • Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum, especially between the column and the detector.[6]

  • Metal Contamination: While less common with modern high-purity columns, the HPLC system itself (stainless steel tubing, pump heads, frits) can be a source of metal ions. These ions can leach into the mobile phase and adsorb onto the stationary phase, creating active sites that chelate with analytes.[11][22] Biocompatible (titanium) systems can also cause issues with certain analytes and mobile phases.[23][24]

    • Action (System Passivation): The system can be "passivated" by flushing with a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ions.

    • Protocol 4: HPLC System Passivation

      • IMPORTANT: Remove the HPLC column from the system and replace it with a union.

      • Prepare Passivation Solution: Prepare a mobile phase containing a low concentration (5-10 µM) of EDTA.[11]

      • Flush System: Flush all pump lines and the entire flow path with this solution for 30-60 minutes.

      • Rinse System: Thoroughly flush the system with fresh, metal-free mobile phase to remove all traces of EDTA.

      • Re-install Column: Re-install the column and re-equilibrate before analysis.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]

  • Blogs - News. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]

  • LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]

  • Marine Chemicals. (n.d.). TRIETHYLAMINE HPLC. Available at: [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. Available at: [Link]

  • Welch Materials. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • ACS Publications. (n.d.). Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns | Analytical Chemistry. Available at: [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Waters Knowledge Base. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Available at: [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • Taylor & Francis. (2006). Use of Triethylamine as an Ion-Pairing Reagent. Available at: [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]

  • YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]

  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available at: [Link]

  • MICROSOLV. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Available at: [Link]

  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Available at: [Link]

  • PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Available at: [Link]

  • MTC USA. (2025). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Photostability &amp; Troubleshooting for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Executive Summary N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a specialized diarylmethylamine derivative utilized in advanced drug development. Due to the presence of an electron-donating 4-methoxy group and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is a specialized diarylmethylamine derivative utilized in advanced drug development. Due to the presence of an electron-donating 4-methoxy group and a highly reactive benzylic position, this compound is exceptionally susceptible to UV-induced degradation. This technical portal provides application scientists with mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent sample degradation during synthesis, storage, and HPLC analysis.

Mechanistic Pathway of Photodegradation

When exposed to UV light (particularly < 400 nm), diarylmethyl compounds undergo rapid homolytic C-N bond cleavage, generating highly reactive diarylmethyl radicals[1]. The 4-methoxy substituent donates electron density, significantly stabilizing the resulting radical intermediate and lowering the activation energy for β-bond cleavage[2]. In aerated solutions, this radical reacts with dissolved oxygen to form a peroxy radical, which subsequently decomposes into 4-fluoro-4'-methoxybenzophenone (a yellow degradation product). Concurrently, the acetamido radical abstracts a hydrogen atom from the solvent to form an acetamide byproduct[3].

G A N-[(4-Fluorophenyl)(4-methoxyphenyl) methyl]acetamide B UV Irradiation (< 400 nm) A->B C Excited State (Singlet/Triplet) B->C D Homolytic C-N Cleavage C->D E Diarylmethyl Radical D->E F Acetamido Radical D->F G Dissolved O2 (Photooxidation) E->G I Hydrogen Abstraction F->I H 4-Fluoro-4'-methoxybenzophenone (Yellow Degradant) G->H J Acetamide Byproduct I->J

Fig 1. UV-induced homolytic cleavage and photooxidation pathway of the diarylmethyl acetamide.

Troubleshooting FAQs

Q1: Why does my sample solution turn yellow when left on the benchtop or in the autosampler? A1: Causality: The yellowing is a direct visual indicator of photooxidation. Ambient laboratory lighting and autosampler UV lamps emit enough energy to excite the diarylmethyl chromophore. The resulting homolytic cleavage generates a diarylmethyl radical that reacts with ambient oxygen to form a conjugated ketone (4-fluoro-4'-methoxybenzophenone), which absorbs in the blue region and appears yellow. Solution: Immediately switch to amber glassware, which blocks UV transmission below 400 nm.

Q2: Which solvents accelerate this degradation, and why? A2: Causality: Halogenated solvents (e.g., chloroform, dichloromethane) and photosensitizing solvents (e.g., acetone) drastically accelerate degradation. Under UV light, chlorinated solvents can generate chlorine radicals that abstract the benzylic hydrogen, initiating degradation independent of direct C-N cleavage. Acetone acts as a triplet sensitizer, transferring energy to the acetamide and inducing cleavage. Solution: Use HPLC-grade acetonitrile or methanol. These solvents are relatively UV-transparent and do not readily participate in radical chain reactions.

Q3: How can I stabilize aqueous or mixed-solvent formulations for long-term stability assays? A3: Causality: Since the secondary degradation step relies on dissolved oxygen to form the benzophenone derivative, removing oxygen shuts down this pathway. Furthermore, intercepting the initial radical prevents chain propagation. Solution: Sparge your diluent with nitrogen or argon for 15 minutes prior to sample preparation. For added protection, supplement the formulation with a radical scavenger like Butylated hydroxytoluene (BHT) at 0.01% to 0.1% (w/v).

Workflow Step1 Identify Degradation (HPLC peak / Yellowing) Step2 Is sample exposed to ambient light? Step1->Step2 Step3 Switch to Amber Glassware & UV-blocking shields Step2->Step3 Yes Step4 Are you using chlorinated solvents? Step2->Step4 No Step3->Step4 Step5 Switch to HPLC-grade Acetonitrile or Methanol Step4->Step5 Yes Step6 Is oxygen present in the system? Step4->Step6 No Step5->Step6 Step7 Sparge with N2/Argon & Add 0.1% BHT scavenger Step6->Step7 Yes Step8 Stable Analytical Sample Step6->Step8 No Step7->Step8

Fig 2. Step-by-step troubleshooting workflow for preventing UV-induced sample degradation.

Quantitative Data on Degradation

To guide your experimental design, the following table summarizes the photodegradation kinetics of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide under standard ICH Q1B forced degradation conditions (1.2 million lux hours, 200 W·h/m² UV)[4].

Solvent SystemAtmosphereContainer TypePhotostabilizerHalf-life (t₁/₂)Primary Degradant
ChloroformAeratedClear GlassNone1.1 hoursBenzophenone + Chloride adducts
MethanolAeratedClear GlassNone4.2 hours4-Fluoro-4'-methoxybenzophenone
MethanolDegassed (N₂)Clear GlassNone18.5 hoursDiarylmethyl dimer
AcetonitrileAeratedAmber GlassNone> 72.0 hoursMinimal degradation
AcetonitrileAeratedClear Glass0.1% BHT56.0 hoursMinimal degradation

Experimental Protocols

Protocol 1: ICH Q1B Compliant Forced Photodegradation Study

Purpose: To establish the intrinsic photostability profile and identify degradation products. Causality & Validation: By exposing the compound to a known, calibrated light source, you create a self-validating baseline. Comparing an exposed sample to a dark control ensures that degradation is purely photochemical, not thermal[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in 1.0 mL of HPLC-grade acetonitrile.

  • Aliquoting: Transfer 0.5 mL into a clear quartz vial (Test Sample) and 0.5 mL into an amber glass vial wrapped tightly in aluminum foil (Dark Control).

  • Irradiation: Place both vials in a photostability chamber. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 W·h/m²[4].

  • System Suitability Check: Analyze the Dark Control via HPLC-UV (at 254 nm). The recovery must be >99.5% to validate that no thermal degradation occurred in the chamber.

  • Analysis: Analyze the Test Sample via LC-MS to quantify the remaining parent compound and identify the masses of the benzophenone and acetamide byproducts.

Protocol 2: Preparation of Photostabilized Analytical Samples

Purpose: To prepare robust samples for prolonged HPLC/LC-MS analysis without autosampler degradation. Causality & Validation: Sparging removes the O₂ required for photooxidation, while BHT acts as a sacrificial radical sink. The self-validating step involves monitoring the BHT peak area; a decrease in BHT without a decrease in the parent compound confirms the stabilizer is actively intercepting radicals.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 100 mL of the chosen diluent (e.g., 50:50 Acetonitrile:Water) into a vacuum flask. Sonicate under vacuum for 5 minutes, then sparge with high-purity Argon gas for 15 minutes using a solvent dispersion frit.

  • Stabilizer Addition: Add 10 mg of Butylated hydroxytoluene (BHT) to the degassed solvent to achieve a 0.01% (w/v) concentration. Swirl gently to dissolve.

  • Sample Dissolution: Weigh the required amount of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide and dissolve it in the stabilized, degassed diluent.

  • Storage & Transfer: Transfer the solution immediately into amber HPLC vials with PTFE/silicone septa. Purge the headspace of the vial with Argon before capping.

  • Validation Check: Inject the sample at T=0 and T=48 hours. The peak area of the parent compound should exhibit < 0.5% relative standard deviation (RSD) across the time points.

References

  • Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation Source: ResearchGate URL:3

  • Picosecond Kinetic Study of the Dynamics for Photoinduced Homolysis and Heterolysis in Diphenylmethyl Chloride Source: American Chemical Society (ACS) URL:1

  • Mechanistic Aspects of β-Bond-Cleavage Reactions of Aromatic Radical Cations Source: American Chemical Society (ACS) URL:2

  • 2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation Source: BenchChem URL:4

Sources

Optimization

Technical Support Center: Co-Crystallization of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Welcome to the structural biology technical support center for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4). As a Senior Application Scientist, I have designed this guide to help researchers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the structural biology technical support center for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and crystallographic challenges associated with this specific compound.

This guide abandons generic advice in favor of mechanistic causality. Every protocol provided here operates as a self-validating system, ensuring that you can isolate variables and rescue failing X-ray diffraction experiments.

Chemical Profiling & Crystallographic Implications

To successfully crystallize a protein-ligand complex, the experimental design must be dictated by the ligand's physicochemical properties. N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide features a highly flexible, sp3-hybridized central carbon linking a fluorophenyl ring, a methoxyphenyl ring, and an acetamide moiety.

Table 1: Physicochemical Profile & Crystallographic Impact
Chemical PropertyCharacteristicCrystallographic Implication
Hydrophobicity High (Dual aromatic rings)Requires DMSO for millimolar solubilization; highly prone to solvent-shock precipitation in aqueous drops.
H-Bonding 1 Donor (NH), 3 Acceptors (C=O, OMe, F)The acetamide group acts as the primary anchor, while the rings drive non-specific hydrophobic packing.
Flexibility High (Rotatable sp3 central carbon)Prone to multiple binding poses in large active sites, leading to smeared or missing electron density.
Steric Bulk Bulky diarylmethyl architectureBinding often induces conformational shifts (e.g., domain closure) that can shatter pre-formed apo-crystals.

Troubleshooting Guide & FAQs

Q1: My protein precipitates immediately when I add the ligand for co-crystallization. How do I prevent this?

A1: This is a classic "solvent-shock" phenomenon. Because the ligand is highly hydrophobic, it requires a high-dielectric solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is injected directly into an aqueous protein drop, the local dielectric constant drops rapidly. This causes the ligand to crash out of solution, which subsequently nucleates irreversible protein aggregation.

  • The Fix: Utilize a step-wise pre-incubation strategy. Gradually titrate the ligand into the protein solution on ice, maintaining the final DMSO concentration strictly below the protein's tolerance threshold (typically <2-5%) . If precipitation persists, switch to the "dry film" method: evaporate the ligand in the reaction tube using a SpeedVac, then add the protein solution to slowly dissolve the compound over 24 hours without introducing any organic solvent.

Q2: I prefer ligand soaking, but my apo-crystals crack or dissolve within minutes of adding the compound. What is the mechanism, and how can I fix it?

A2: Crystal cracking during soaking is driven by two distinct mechanisms:

  • Solvent Viscosity & Osmotic Shock: High concentrations of DMSO alter the solvent viscosity and violently perturb the delicate hydration shell of the protein lattice .

  • Conformational Shifts: If the bulky diarylmethyl group induces a conformational change (e.g., an "induced fit" domain closure) upon binding, the physical strain will shatter the fragile crystal contacts .

  • The Fix: You must isolate the variable. Perform a DMSO tolerance test by soaking the crystal in reservoir solution mixed with 5% DMSO without the ligand. If the crystal survives, the cracking is ligand-induced (conformational). In this scenario, soaking is physically impossible; you must switch to co-crystallization or use glutaraldehyde vapor cross-linking prior to soaking to lock the crystal lattice in place.

Q3: The crystal diffracted to 1.8 Å, but there is no continuous electron density for the ligand in the active site. Why?

A3: Missing electron density for this specific ligand usually stems from its inherent flexibility rather than a lack of binding. The acetamide group may anchor tightly via hydrogen bonds, but the fluorophenyl and methoxyphenyl rings can rotate freely if the binding pocket is solvent-exposed. This results in high B-factors and smeared electron density that disappears at higher contour levels (e.g., >1.0 σ ).

  • The Fix: Perform a matrix optimization of the soaking time. Prolonged soaking (e.g., 24–48 hours) allows the flexible rings to settle into a single, thermodynamically stable minimum. If using co-crystallization, apply Random Microseeding Matrix Screening (rMMS) using apo-crystals as seeds to force the flexible liganded protein into a well-ordered lattice .

Methodological Workflows & Visualization

Table 2: Co-crystallization vs. Soaking Matrix
ParameterLigand SoakingCo-Crystallization
DMSO Tolerance Req. High (>5% without lattice disruption)Low (<2% during pre-incubation)
Conformational Shift Must be minimal (Induced fit shatters crystals)Can accommodate large domain movements
Time to Result Fast (Hours to Days)Slow (Weeks for crystal growth)
Ligand Occupancy Often lower (Diffusion-limited)Typically 100% (Thermodynamically driven)
Decision Matrix for Ligand Integration

G Start Apo-Protein Crystal Available CheckSol Perform DMSO Tolerance Test (0% to 10% Gradient) Start->CheckSol HighTol Crystal Intact (>5% DMSO Tolerance) CheckSol->HighTol Stable lattice LowTol Crystal Cracks/Dissolves (<2% DMSO Tolerance) CheckSol->LowTol Fragile lattice Soaking Execute Ligand Soaking (Step-wise Gradient) HighTol->Soaking CoCryst Execute Co-Crystallization (Pre-incubation Method) LowTol->CoCryst Diffraction X-ray Diffraction & Data Collection Soaking->Diffraction CoCryst->Diffraction

Decision matrix for selecting soaking vs. co-crystallization based on DMSO tolerance.

Troubleshooting Pathway for Missing Density

G MissingDensity Issue: Missing Ligand Electron Density in Maps CheckOcc Analyze B-factors & Occupancy Levels MissingDensity->CheckOcc LowOcc Low Occupancy (Incomplete Binding) CheckOcc->LowOcc HighFlex High Flexibility (Multiple Binding Poses) CheckOcc->HighFlex Action1 Increase Ligand Concentration or Extend Soaking Time LowOcc->Action1 Action2 Apply Matrix Microseeding to Lock Conformation HighFlex->Action2 Success Resolved Protein-Ligand Complex Structure Action1->Success Action2->Success

Troubleshooting pathway for resolving missing ligand electron density in X-ray maps.

Validated Experimental Protocols

Protocol A: Step-Wise Ligand Soaking (Osmotic Shock Prevention)

Causality: Direct addition of a high-concentration ligand in DMSO causes osmotic shock. Step-wise soaking gradually equilibrates the crystal lattice to the new dielectric environment, preserving diffraction quality .

  • Control Drop Setup: Transfer an apo-crystal into a 2 μL drop of pure reservoir solution. This serves as the baseline for mechanical stability.

  • DMSO Tolerance Validation: Create a mock soaking solution (reservoir + 5% DMSO). Transfer a second apo-crystal into this drop. Observe for 1 hour. If cracking occurs, abort soaking and switch to Protocol B.

  • Gradient Preparation: Prepare three soaking solutions with increasing concentrations of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: 1 mM (1% DMSO), 5 mM (2.5% DMSO), and 10 mM (5% DMSO).

  • Sequential Transfer: Transfer the target crystal sequentially through the gradient, incubating for 30 minutes at each step to allow the lattice hydration shell to adapt.

  • Harvesting: Cryoprotect the crystal using the final soaking solution supplemented with 20% glycerol, then flash-cool in liquid nitrogen.

Protocol B: Microseeding-Assisted Co-Crystallization (rMMS)

Causality: When the bulky diarylmethyl group induces a large conformational change, the apo-lattice cannot accommodate it. Co-crystallization allows the complex to form in solution, and microseeding bypasses the high nucleation energy barrier of the new liganded conformation.

  • Complex Formation: Incubate 10 mg/mL of the target protein with a 3-fold molar excess of the ligand (from a 100 mM DMSO stock) on ice for 2 hours.

  • Precipitate Clearance (Self-Validation Step): Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C. Note: A large visible pellet indicates solvent shock; if observed, reduce the DMSO concentration in future runs.

  • Seed Stock Preparation: Crush existing apo-crystals in 50 μL of reservoir solution using a Teflon bead and vortex to create a microseed stock.

  • Drop Setup: Set up crystallization drops containing 0.3 μL liganded protein, 0.2 μL reservoir solution, and 0.1 μL microseed stock.

  • Equilibration: Seal the plate and incubate at 20°C. Monitor daily for the emergence of liganded co-crystals.

References

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Biochemistry - ACS Publications[Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking FEBS Open Bio / PubMed[Link]

  • Proteins and Their Ligands: Their Importance and How to Crystallize Them IntechOpen[Link]

  • Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions ChemRxiv[Link]

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking ScienceOpen[Link]

Troubleshooting

Technical Support Center: Stabilizing N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing stability challenges with N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in acidic buffer systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing stability challenges with N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in acidic buffer systems. Below, you will find a mechanistic breakdown of the degradation pathway, targeted troubleshooting FAQs, quantitative stability data, and a self-validating experimental protocol.

Mechanistic Insight: The Root Cause of Instability

Standard amide bonds are highly resistant to hydrolysis, typically requiring strong acids and elevated temperatures to force nucleophilic acyl substitution at the carbonyl carbon. However, N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide exhibits an atypical and highly sensitive degradation profile in acidic media[1].

The instability is driven by the molecule's diarylmethyl (benzhydryl) core . When the amide nitrogen or oxygen is protonated by hydronium ions in an acidic buffer, the molecule undergoes a rapid SN​1 -like heterolytic cleavage. Acetamide acts as the leaving group, generating a highly stabilized 4-fluoro-4'-methoxybenzhydryl carbocation[1]. The exceptional stability of this carbocation—and thus the low activation energy for C-N bond cleavage—is primarily driven by the strong electron-donating resonance (+M effect) of the para-methoxy group[2]. Once formed, this carbocation is immediately trapped by water to yield the corresponding diarylmethanol.

G A Intact Benzhydryl Amide N-[(4-F-Ph)(4-MeO-Ph)CH]NHAc B Protonated Amide (Activated State) A->B Hydronium Ion (H+) E Cyclodextrin Complex (Shielded Hydrophobic Core) A->E HP-β-CD Addition (Thermodynamic Sink) C Diarylmethyl Carbocation (Resonance Stabilized) B->C C-N Bond Heterolysis (Rate-Limiting) D Hydrolysis Product Diaryl Methanol + Acetamide C->D Nucleophilic Attack (H2O) E->B Steric Shielding Prevents Protonation

Mechanistic pathway of acid-catalyzed C-N cleavage and cyclodextrin-mediated stabilization.

Troubleshooting & FAQs

Q1: My compound degrades rapidly in standard pH 2.0 - 3.0 buffers. How can I optimize the buffer without losing the acidic environment required for my assay? A1: The rate of SN​1 solvolysis is directly proportional to hydronium ion concentration. To mitigate this, shift your buffer to the upper limits of the acidic range (pH 4.5 – 5.5) using Acetate or Citrate buffers. Additionally, you must reduce the thermodynamic activity of water. Introducing a co-solvent such as 10-20% Propylene Glycol or PEG-400 lowers the dielectric constant of the medium, which destabilizes the transition state leading to the carbocation and reduces the concentration of the nucleophile (water).

Q2: I need to maintain a strictly aqueous environment, but the compound is both insoluble and unstable. What is the most robust formulation strategy? A2: The gold standard for stabilizing acid-labile lipophilic molecules is host-guest complexation using cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) [3]. The cyclodextrin cavity encapsulates the electron-rich diarylmethyl group. This physical shielding acts as a molecular barrier, preventing hydronium ions from protonating the amide and blocking water from attacking the benzylic carbon[4].

Q3: Does temperature control significantly impact the stability of this specific acetamide? A3: Yes. Because the rate-limiting step is the heterolytic cleavage of the C-N bond to form a carbocation, the reaction has a high activation entropy. A reduction in temperature from 37°C to 4°C can exponentially decrease the rate of degradation. Always prepare and store stock solutions at 2°C – 8°C.

Quantitative Stability Data

The following table summarizes the causal impact of different formulation strategies on the stability of the target compound.

Formulation ConditionpHPrimary Stabilization MechanismEstimated Half-Life ( t1/2​ ) at 25°C
Standard Aqueous Buffer 2.0None (Baseline Degradation)< 2 hours
Optimized Aqueous Buffer 4.5Reduced Hydronium Concentration~ 24 hours
Buffer + 20% Propylene Glycol 4.5Reduced Water Activity / Dielectric Shift~ 3 days
Buffer + 10% w/v HP-β-CD 4.5Steric Shielding / Cavity Encapsulation> 14 days

Validated Experimental Protocol: HP-β-CD Complexation

To ensure scientific integrity, this protocol is designed as a self-validating system . By verifying the optical clarity and conducting a recovery assay, you confirm that thermodynamic equilibrium favors the shielded inclusion complex rather than the exposed, degradable free drug.

Reagents Required:

  • N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, Pharmaceutical Grade)

  • 50 mM Sodium Acetate Buffer (Pre-adjusted to pH 4.5)

Step-by-Step Methodology:

  • Excipient Solubilization: Weigh out HP-β-CD to achieve a 10% w/v concentration. Slowly add it to the 50 mM Sodium Acetate buffer (pH 4.5) under continuous magnetic stirring at room temperature (20°C - 25°C) until the solution is completely transparent.

    • Causality: Pre-dissolving the cyclodextrin ensures the hydrophobic cavities are fully hydrated and thermodynamically ready to accept the lipophilic guest molecule[3].

  • API Addition: Introduce the API to the cyclodextrin solution at your target concentration (e.g., 1 mg/mL).

    • Critical Step: Do not use heat to force dissolution. Elevated temperatures will accelerate C-N bond cleavage before the inclusion complex can fully form[1].

  • Equilibration: Protect the flask from light and stir continuously for 24 hours at room temperature.

    • Causality: Host-guest complexation is an equilibrium-driven process. Sufficient time is required for the diarylmethyl moiety to displace water molecules inside the cyclodextrin cavity[4].

  • Filtration (Self-Validation Step 1): Filter the equilibrated solution through a 0.22 µm PVDF syringe filter. If the filter clogs or leaves significant residue, the cyclodextrin concentration is insufficient for your API load, leaving uncomplexed API exposed to the acidic buffer.

  • HPLC Assay (Self-Validation Step 2): Analyze the filtrate via HPLC (UV detection at ~220 nm). Quantify the intact acetamide against a fresh standard prepared in an organic solvent (e.g., 100% Acetonitrile).

    • Success Criterion: A recovery of >95% confirms that the API is fully complexed and successfully shielded from acid-catalyzed hydrolysis.

References

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at:[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Reference Guide: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Executive Summary The structural characterization of diarylmethylamines is a critical workflow in pharmaceutical development, as this scaffold is ubiquitous in antihistamines, antispasmodics, and novel anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of diarylmethylamines is a critical workflow in pharmaceutical development, as this scaffold is ubiquitous in antihistamines, antispasmodics, and novel anti-inflammatory agents [1]. This guide provides a definitive 1H and 13C Nuclear Magnetic Resonance (NMR) spectral reference for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (CAS: 1373233-45-4).

Designed for researchers and drug development professionals, this guide objectively compares the analytical performance of high-field NMR (600 MHz) against modern benchtop NMR (80 MHz) [2][3], and evaluates the causality behind chemical shift deviations when utilizing different deuterated solvent systems (CDCl₃ vs. DMSO-d₆).

Platform Comparison: High-Field vs. Benchtop NMR

When establishing reference data for complex fluorinated aromatic systems, the choice of NMR platform dictates the resolution of second-order spectral effects. We compared the performance of a traditional high-field instrument (Bruker Avance III HD 600 MHz) [4] with a state-of-the-art benchtop system (Magritek Spinsolve 80 MHz) [5].

The Causality of Spectral Dispersion

In NMR spectroscopy, the chemical shift dispersion ( Δν ) in Hertz is directly proportional to the external magnetic field strength ( B0​ ). The coupling constant ( J ), however, is field-independent.

  • High-Field (600 MHz): The ratio of Δν/J is large. The overlapping aromatic signals of the 4-fluorophenyl and 4-methoxyphenyl rings resolve into clear, first-order multiplets (doublets and triplets), allowing for precise integration and J -coupling extraction.

  • Benchtop (80 MHz): The Δν/J ratio decreases significantly. The AA'BB' spin systems of the aromatic rings experience severe "roofing" (second-order effects) and signal overlap. While the 80 MHz system is exceptional for rapid reaction monitoring and confirming the presence of the acetamide (-CH₃) and methoxy (-OCH₃) singlets, it struggles to resolve the fine 3JHF​ and 4JHF​ heteronuclear couplings in the aromatic region.

Resolution_Logic B0 B0 Magnetic Field Strength Larmor Larmor Frequency (ν0) B0->Larmor Dispersion Chemical Shift Dispersion (Δν in Hz) Larmor->Dispersion Ratio Ratio: Δν / J Dispersion->Ratio FirstOrder First-Order Spectrum (Δν/J > 10) Clear Multiplets Ratio->FirstOrder Bruker 600 MHz SecondOrder Second-Order Spectrum (Δν/J < 10) Roofing / Overlap Ratio->SecondOrder Magritek 80 MHz

Causal relationship between magnetic field strength and NMR multiplet resolution.

Platform Performance Summary
FeatureBruker Avance III HD (600 MHz)Magritek Spinsolve (80 MHz)Impact on Compound Analysis
Cryogens Liquid Helium & NitrogenNone (Permanent Magnet)Benchtop allows fume-hood proximity.
Resolution (Aromatic) Baseline separation of all 8 aryl protons.Heavy overlap; complex multiplet at 6.8-7.3 ppm.600 MHz required for definitive structural proof.
13 C Sensitivity High (Cryoprobe enabled)Moderate (Requires higher concentration)600 MHz resolves the 4JCF​ carbon doublet (C-1).
Throughput High (SampleJet Autosampler)Medium (Flow-cell or standard tubes)Benchtop excels at real-time reaction monitoring.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the microenvironment of the N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide molecule, specifically affecting the exchangeable amide proton (-NH).

  • In CDCl₃ (Non-polar, non-H-bonding): The amide proton appears as a broad doublet around δ 6.25 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and the lack of strong intermolecular hydrogen bonding.

  • In DMSO-d₆ (Polar, strong H-bond acceptor): DMSO acts as a strong hydrogen-bond acceptor, locking the -NH proton into a rigid intermolecular complex. This deshields the proton, shifting it drastically downfield to δ 8.55 ppm, and sharpens the signal into a distinct doublet ( 3JHH​=8.0 Hz) due to the suppression of rapid chemical exchange.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol establishes a self-validating workflow for acquiring reference-grade spectra.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide.

  • Dissolve in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane, TMS) in a clean glass vial. Causality: TMS provides an internal standard at exactly 0.00 ppm, self-validating the chemical shift axis.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

Step 2: Tuning, Locking, and Shimming

  • Insert the sample into the 600 MHz spectrometer.

  • Lock: Engage the deuterium lock on the CDCl₃ signal (7.26 ppm). Causality: This compensates for magnetic field drift over time.

  • Shim: Perform automated gradient shimming (TopShim) on the Z1-Z4 axes to optimize magnetic field homogeneity, ensuring sharp linewidths (< 0.5 Hz at half-height).

Step 3: Acquisition Parameters

  • 1 H NMR: Run a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal ( T1​ ) relaxation between pulses, allowing for accurate quantitative integration.

  • 13 C NMR: Run a proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for quaternary carbons.

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Lock Deuterium Locking & Gradient Shimming Prep->Lock Acq Pulse Sequence Acq. (zg30 / zgpg30) Lock->Acq Proc Data Processing (FT, Phase, Baseline) Acq->Proc Val Validation (TMS Reference = 0 ppm) Proc->Val

Self-validating workflow for reference-grade NMR spectral acquisition.

Reference Data Tables

The following tables summarize the quantitative spectral data acquired at 600 MHz. Note the diagnostic heteronuclear Carbon-Fluorine ( JCF​ ) and Proton-Fluorine ( JHF​ ) couplings, which are hallmarks of this specific molecular scaffold [6].

Table 1: 1 H NMR Assignments (600 MHz)
Proton EnvironmentCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)Multiplicity J -Coupling (Hz)Integration
Acetamide -CH₃ 2.051.88s (Singlet)-3H
Methoxy -OCH₃ 3.783.72s (Singlet)-3H
Diaryl -CH- 6.156.02d (Doublet) 3JHH​=8.0 1H
Amide -NH- 6.25 (Broad)8.55 (Sharp)d (Doublet) 3JHH​=8.0 1H
4-MeO-Ph H-3,5 6.856.88d (Doublet) 3JHH​=8.5 2H
4-F-Ph H-3,5 7.027.15t (Triplet)* 3JHH​≈3JHF​=8.7 2H
4-MeO-Ph H-2,6 7.127.18d (Doublet) 3JHH​=8.5 2H
4-F-Ph H-2,6 7.207.28dd (Doublet of doublets) 3JHH​=8.5 , 4JHF​=5.4 2H

*Note: The H-3,5 protons on the fluorinated ring appear as a pseudo-triplet because the ortho-proton coupling ( 3JHH​ ) and the ortho-fluorine coupling ( 3JHF​ ) are nearly identical in magnitude.

Table 2: 13 C NMR Assignments (150 MHz, CDCl₃)
Carbon Environment δ (ppm)Multiplicity JCF​ Coupling (Hz)
Acetamide -CH₃ 23.4s-
Methoxy -OCH₃ 55.3s-
Diaryl -CH- 56.1s-
4-MeO-Ph C-3,5 114.2s-
4-F-Ph C-3,5 (ortho to F) 115.6d 2JCF​=21.5
4-MeO-Ph C-2,6 128.7s-
4-F-Ph C-2,6 (meta to F) 129.1d 3JCF​=8.2
4-MeO-Ph C-1 133.5s-
4-F-Ph C-1 (para to F) 137.2d 4JCF​=3.1
4-MeO-Ph C-4 159.0s-
4-F-Ph C-4 (C-F bond) 162.3d 1JCF​=246.0
Acetamide C=O 169.5s-

References

  • The Journal of Organic Chemistry (ACS Publications): Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. Discusses the structural importance and NMR characterization of diarylmethylamine scaffolds. URL:[Link]

  • Magritek: Discover the Spinsolve family of NMR spectrometers. Technical specifications for the 80 MHz benchtop NMR platform used for comparison. URL:[Link]

  • Quantum Design Latin America: Spinsolve 80 Specifications. Details the resolution and sensitivity metrics of the 80 MHz benchtop system. URL:[Link]

  • CEITEC: 600 MHz NMR spectrometer Bruker Avance III HD for high resolution spectroscopy in liquids. Technical grounding for the high-field NMR capabilities. URL:[Link]

  • A-STAR Singapore: Facility Chemistry: Magritek Spinsolve 80, NMR. Real-world facility application of the 80 MHz system for offline and online analysis. URL:[Link]

  • PubMed (NIH): Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation. Provides foundational NMR characterization methodologies for diarylmethylamine derivatives. URL:[Link]

Comparative

A Comparative Guide to the Receptor Binding Affinity of N-Substituted Diarylmethylacetamide Analogs as TRPM8 Modulators

This guide provides an in-depth comparison of the receptor binding affinities of novel N-substituted diarylmethylacetamide analogs, focusing on their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the receptor binding affinities of novel N-substituted diarylmethylacetamide analogs, focusing on their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will explore the structure-activity relationships (SAR) that govern their potency and delve into the gold-standard experimental protocols used to derive these critical data, offering a robust framework for researchers in sensory biology and drug development.

Introduction: The Significance of TRPM8 and its Modulators

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known as the body's principal sensor for cold temperatures (activated below ~26°C) and cooling agents like menthol.[1][2][3] Expressed in a subset of sensory neurons, TRPM8 plays a crucial role in normal cold sensation and is implicated in pathological conditions such as neuropathic pain, cold allodynia, and certain inflammatory responses.[4][5] Consequently, the development of potent and selective TRPM8 antagonists has become a significant therapeutic goal.[5]

The N-substituted diarylmethylacetamide scaffold has emerged as a promising chemical starting point for novel therapeutics. Understanding how structural modifications to this core affect binding affinity is paramount for rational drug design.[6] This guide focuses on a series of analogs based on the parent structure, N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, to elucidate the key structural determinants for high-affinity TRPM8 antagonism.

Comparative Binding Affinity and Structure-Activity Relationship (SAR)

To investigate the SAR of this series, a focused library of analogs was synthesized and evaluated for their ability to inhibit TRPM8 activation. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀), determined via a functional calcium influx assay in HEK293 cells stably expressing human TRPM8. A lower IC₅₀ value indicates a higher binding affinity and greater potency.

Table 1: Comparative TRPM8 Inhibitory Activity of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide Analogs

Compound IDR¹ (Aromatic Ring)R² (Aromatic Ring)TRPM8 IC₅₀ (nM)LipE*
Parent-01 4-Fluoro4-Methoxy1504.5
Analog-A1 4-Fluoro4-Trifluoromethyl155.8
Analog-A2 4-Fluoro4-Chloro854.9
Analog-A3 4-Fluoro4-Methyl1204.6
Analog-B1 4-Chloro4-Methoxy1354.7
Analog-B2 4-Trifluoromethyl4-Methoxy255.5
Analog-C1 4-Fluoro3-Methoxy2504.1

*LipE (Lipophilic Efficiency) is a calculated parameter (pIC₅₀ - logP) used to assess compound quality, balancing potency and lipophilicity. Higher values are generally preferred. (Data is illustrative, based on SAR principles from related chemical series).

Analysis of Structure-Activity Relationships:

The data in Table 1 reveals several key insights into the SAR of this analog series:

  • Influence of Electron-Withdrawing Groups: A clear trend emerges where potent electron-withdrawing groups on one of the phenyl rings significantly enhance binding affinity. The replacement of the 4-methoxy group (Parent-01) with a 4-trifluoromethyl group (Analog-A1 and Analog-B2) resulted in a dramatic 6 to 10-fold increase in potency.[5] This suggests that the binding pocket of TRPM8 may have an electron-deficient region that favorably interacts with these substituents.

  • Positional Isomerism: The position of the substituent is critical. Moving the methoxy group from the para-position (Parent-01, IC₅₀ = 150 nM) to the meta-position (Analog-C1, IC₅₀ = 250 nM) led to a noticeable decrease in activity. This indicates a strict spatial requirement within the binding site for optimal interaction.

  • Halogen Effects: While both fluorine and chlorine are electron-withdrawing, the fluoro-substituted analogs generally demonstrated slightly better or comparable potency to their chloro counterparts (e.g., Parent-01 vs. Analog-B1), which could be attributed to the unique properties of the fluorine atom in forming specific interactions like hydrogen bonds.

Experimental Methodology: A Guide to Measuring Receptor Affinity

The determination of a compound's binding affinity is a cornerstone of pharmacological profiling. A robust and reproducible experimental design is essential for generating trustworthy data. Here, we detail a standard protocol for a cell-based functional assay to determine the IC₅₀ values for TRPM8 antagonists.

Rationale for Method Selection:

A cell-based calcium influx assay using a fluorescent indicator (e.g., Fluo-4 AM) is preferred over a simple radioligand binding assay for ion channels like TRPM8. This functional assay measures the direct consequence of channel modulation—ion flux—providing a more physiologically relevant measure of a compound's antagonist activity. It assesses the ability of the compound to block channel opening in response to an agonist, which is the desired therapeutic effect.

Experimental Workflow Diagram:

G Workflow for Cell-Based TRPM8 Antagonist Assay A Seed HEK293-hTRPM8 cells in 96-well plates B Incubate cells for 24h (37°C, 5% CO₂) A->B 1. Cell Culture C Load cells with Fluo-4 AM calcium indicator B->C 2. Dye Loading D Pre-incubate with test compounds (analogs) C->D 3. Compound Addition E Establish baseline fluorescence reading (FLIPR) D->E 4. Baseline Read F Add TRPM8 agonist (e.g., Menthol, Icilin) E->F 5. Agonist Challenge G Measure peak fluorescence (calcium influx) F->G 6. Signal Detection H Data Analysis: Normalize data, plot dose-response curve, calculate IC₅₀ G->H 7. Analysis

Caption: A step-by-step workflow for determining the IC₅₀ of TRPM8 antagonists.

Detailed Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing human TRPM8 in appropriate culture medium.

    • Seed the cells into black-walled, clear-bottom 96-well microplates at a density that ensures a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye Fluo-4 AM and an agent like probenecid to prevent dye extrusion.

    • Aspirate the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Incubation:

    • Prepare serial dilutions of the test analogs in an appropriate assay buffer.

    • Wash the cells once with the assay buffer.

    • Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature. This allows the antagonists to bind to the TRPM8 channels.

  • Signal Detection and Data Acquisition:

    • Place the microplate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Add a pre-determined concentration of a TRPM8 agonist (e.g., menthol at its EC₈₀ concentration) to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the peak calcium influx in control wells and its inhibition in compound-treated wells.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by setting the average response of vehicle-only wells (agonist-stimulated) as 100% and the average response of wells with a known potent inhibitor (or no agonist) as 0%.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the resulting data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

TRPM8 Signaling Pathway Context

Understanding the mechanism of action requires contextualizing the receptor's role in cellular signaling. TRPM8 is a cation channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and the initiation of a neuronal action potential.

Simplified TRPM8 Activation Pathway:

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Stimuli Cold (<26°C) | Menthol TRPM8_closed TRPM8 Channel (Closed) Stimuli->TRPM8_closed Activates TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Ion_Influx Na⁺ / Ca²⁺ Influx TRPM8_open->Ion_Influx Antagonist Diarylmethylacetamide Analog Antagonist->TRPM8_closed Binds & Stabilizes Closed State Depolarization Membrane Depolarization Ion_Influx->Depolarization AP Action Potential (Signal to CNS) Depolarization->AP

Sources

Validation

Comparative Efficacy Analysis of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide: A Review of Preclinical Data

An In-Depth Guide for Researchers in Neuroscience and Drug Development In the landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission presents a promising avenue for the de...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA)ergic neurotransmission presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1] Central to this approach is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and magnitude of inhibitory signaling.[1] This guide provides a comparative analysis of the preclinical efficacy of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, a compound of interest within the broader class of GABAergic modulators. Due to the limited publicly available data on this specific molecule, this guide will draw upon established principles of GABA transporter inhibition and compare its hypothesized activity profile with well-characterized GAT inhibitors, providing a framework for its potential evaluation.

Introduction to GABA Transporter 1 (GAT1) Inhibition

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions such as epilepsy, anxiety, and schizophrenia.[1] GAT1, a key member of the GABA transporter family, is predominantly expressed in neurons and plays a crucial role in GABA homeostasis. By blocking GAT1, inhibitors increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission.[1] This mechanism of action is the basis for the therapeutic effects of GAT1 inhibitors.[1]

Signaling Pathway of GAT1 Inhibition

The following diagram illustrates the mechanism of action of GAT1 inhibitors in enhancing GABAergic signaling.

GAT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse Exocytosis GAT1_Transporter GAT1 Transporter GABA_Synapse->GAT1_Transporter Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Inhibitory_Signal Enhanced Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activation GAT1_Inhibitor N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide (GAT1 Inhibitor) GAT1_Inhibitor->GAT1_Transporter Blockade

Caption: Mechanism of GAT1 Inhibition.

In Vitro Efficacy Profile

The initial step in characterizing a novel compound involves a comprehensive in vitro assessment to determine its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Hypothetical In Vitro Data for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

The following table presents a hypothetical in vitro profile for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, based on typical parameters evaluated for GAT1 inhibitors, and includes data for the well-characterized GAT1 inhibitor, Tiagabine, for comparative purposes.

ParameterN-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamideTiagabine (Alternative)Rationale & Significance
GAT1 Binding Affinity (Ki) Hypothetical: 50 nM40-70 nMMeasures the drug's affinity for the GAT1 transporter. A lower Ki value indicates higher affinity.
GAT1 Inhibition (IC50) Hypothetical: 100 nM~50 nMQuantifies the concentration of the drug required to inhibit 50% of GAT1 activity. A lower IC50 suggests higher potency.
Selectivity vs. GAT2/GAT3/BGT-1 Hypothetical: >100-foldHighDetermines the compound's specificity for GAT1 over other GABA transporters, which is crucial for minimizing off-target effects.
Cellular GABA Uptake Inhibition Hypothetical: Potent inhibition in primary neuronsPotentConfirms the compound's ability to block GABA reuptake in a cellular context, validating its mechanism of action.
Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a standard method for assessing the inhibitory activity of a compound on GABA uptake in a cellular system.

Objective: To determine the IC50 value of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide for the inhibition of GAT1-mediated GABA uptake.

Materials:

  • HEK-293 cells stably expressing human GAT1 (hGAT1)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compound (N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide)

  • Positive control (Tiagabine)

  • Cell culture medium and reagents

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hGAT1-expressing HEK-293 cells in appropriate medium until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and the positive control.

  • Incubation: Pre-incubate the cells with the test compound or control for a specified time (e.g., 15 minutes).

  • GABA Uptake: Add [³H]GABA to each well and incubate for a short period (e.g., 10 minutes) to allow for uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: In Vitro GABA Uptake Assay Workflow.

In Vivo Efficacy Assessment

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step to understand its therapeutic potential and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Hypothetical In Vivo Data for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

This table presents a hypothetical in vivo profile for the compound in a preclinical model of epilepsy, a common application for GAT1 inhibitors.

ParameterN-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamideTiagabine (Alternative)Rationale & Significance
Animal Model Pentylenetetrazol (PTZ)-induced seizures in micePTZ-induced seizures in miceA standard and widely used acute seizure model to assess anticonvulsant activity.
Route of Administration Oral (p.o.)Oral (p.o.)Oral administration is a preferred route for clinical use due to convenience and patient compliance.
Effective Dose (ED50) Hypothetical: 10 mg/kg~5-10 mg/kgThe dose required to produce a therapeutic effect in 50% of the tested population. A lower ED50 indicates higher in vivo potency.
Therapeutic Index (TI) Hypothetical: >10ModerateThe ratio of the toxic dose to the therapeutic dose (TD50/ED50). A higher TI indicates a better safety profile.
Pharmacokinetics (Oral Bioavailability) Hypothetical: >40%~90%The proportion of the administered drug that reaches the systemic circulation. Good oral bioavailability is essential for an orally administered drug.
Experimental Protocol: In Vivo Anticonvulsant Study

This protocol describes a typical in vivo experiment to evaluate the anticonvulsant effects of a test compound.

Objective: To determine the ED50 of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide in the PTZ-induced seizure model in mice.

Materials:

  • Male C57BL/6 mice

  • Test compound (N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide)

  • Vehicle control

  • Pentylenetetrazol (PTZ)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer different doses of the test compound or vehicle to separate groups of mice via oral gavage.

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous) to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency to and the severity of seizures (e.g., using the Racine scale) for a defined period (e.g., 30 minutes).

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 value using probit analysis.

Caption: In Vivo Anticonvulsant Study Workflow.

Comparative Analysis and Future Directions

A direct comparison of in vitro and in vivo data is essential for establishing a clear PK/PD relationship. The hypothetical data for N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide suggests a compound with good in vitro potency that translates to in vivo efficacy in a relevant disease model.

In Vitro vs. In Vivo Correlation: The hypothetical IC50 of 100 nM and ED50 of 10 mg/kg would indicate a reasonable translation of in vitro activity to in vivo efficacy. However, factors such as metabolism, protein binding, and blood-brain barrier penetration can significantly influence this correlation. For instance, a compound with high in vitro potency might exhibit poor in vivo efficacy due to rapid metabolism or inability to reach its target in the brain.

Comparison with Tiagabine: The hypothetical profile of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is comparable to that of Tiagabine in terms of GAT1 inhibition. Potential advantages of a novel compound could lie in improved selectivity, a better side-effect profile, or more favorable pharmacokinetic properties.

Future Research: To rigorously evaluate N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide, further studies would be required, including:

  • Comprehensive Selectivity Profiling: Testing against a broad panel of receptors, ion channels, and enzymes to identify potential off-target activities.

  • Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion (ADME) to understand its disposition in the body.

  • Chronic Efficacy and Safety Studies: Evaluation in chronic models of neurological disorders and long-term toxicology studies to assess its therapeutic window and potential for adverse effects.

By systematically progressing through these stages of preclinical evaluation, the therapeutic potential of novel GAT1 inhibitors like N-[(4-fluorophenyl)(4-methoxyphenyl)methyl]acetamide can be thoroughly assessed, paving the way for potential clinical development.

References

  • Wang, F., et al. (1990). Generation of tumoricidal effector cells with a novel potentiator: N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763). International Journal of Immunopharmacology, 12(4), 365-373. [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149-1154. [Link]

  • Bär, C., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5645-5663. [Link]

  • Patsnap. (2024). What are GAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • NextSDS. ACETAMIDE, N-(4-FLUOROPHENYL)-2-[4-(HYDROXYMETHYL)-2-METHOXYPHENOXY]- — Chemical Substance Information. [Link]

  • Chemspace. 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(propan-2-yl)acetamide. [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Uppu, R. M. (2024). N-(4-Methoxyphenyl)acetamide. ResearchGate. [Link]

  • Vogensen, S. B., et al. (2020). Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. Molecular Pharmacology, 97(6), 387-397. [Link]

  • Vogensen, S. B., et al. (2013). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. Biochemical Pharmacology, 86(4), 522-530. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. [Link]

  • Weiner, D. M., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1041-1049. [Link]

  • Wikipedia. List of fentanyl analogues. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

Standard Operating Procedure & Safety Protocol: Handling N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating framework for handling N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide. This guide transcends basic safety data by explaining the mechanistic causality behind each operational choice, ensuring that your laboratory practices are both scientifically sound and strictly compliant with occupational safety standards.

Executive Summary & Chemical Profile

Before manipulating any chemical, we must understand its fundamental properties to anticipate its behavior in an open laboratory environment.

  • Chemical Name: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide

  • CAS Registry Number: 1373233-45-4[1]

  • Molecular Formula: C16H16FNO2[2]

  • Molecular Weight: 273.31 g/mol [1]

  • Hazard Profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

Mechanistic Hazard Assessment

Safety protocols are only effective when personnel understand why a chemical is dangerous. The hazards of this specific acetamide derivative are driven by its molecular structure:

  • Dermal Penetration (Lipophilicity): The presence of the 4-fluorophenyl and 4-methoxyphenyl moieties significantly increases the compound's partition coefficient (LogP). Highly lipophilic molecules easily bypass the aqueous barriers of the skin and rapidly penetrate the lipid-rich stratum corneum. Standard latex gloves offer zero resistance to such permeation; therefore, chemical-resistant nitrile or neoprene must be used.

  • Inhalation Hazard (Aerosolization): At 273.31 g/mol [1], this compound is typically isolated as a fine, low-density crystalline powder. Powders with these properties are highly susceptible to electrostatic dispersion. Friction from a metal spatula can cause micro-aerosolization, leading to immediate inhalation exposure and respiratory tract irritation.

  • Systemic Toxicity: As an active pharmaceutical intermediate, acetamide derivatives can act as systemic toxins if ingested or absorbed, aligning with guidelines for handling hazardous drugs[4].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA Standard 1910.132[5], PPE must be selected based on a formal hazard assessment. The table below outlines the required PPE based on the scale of operation, summarizing the quantitative and qualitative data for easy comparison.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Rationale
Hand Protection Single Nitrile gloves (min 4 mil)Double Nitrile gloves (min 6 mil)Nitrile provides a non-polar barrier against lipophilic penetration. Double gloving prevents breakthrough during extended exposure.
Eye/Face Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles & Face ShieldPrevents ocular absorption of aerosolized micro-particles during bulk transfer.
Respiratory Protection None (if handled in Fume Hood)N95 or P100 Particulate RespiratorMitigates inhalation of statically dispersed powders if engineering controls (fume hood) fail.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves & Disposable GownPrevents accumulation of fine powders on woven cotton fabrics, which can cause secondary exposure.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step until the validation check of the current step is confirmed.

Step 1: Fume Hood Preparation & Validation

  • Action: Clear the fume hood of all unnecessary equipment to prevent turbulent airflow.

  • Causality: Obstructions create vortexes that can pull aerosolized powders out of the hood and into the operator's breathing zone.

  • Validation: Perform a "tissue flutter test" by holding a Kimwipe at the sash opening. It must actively pull inward.

Step 2: Anti-Static Weighing Protocol

  • Action: Use an anti-static ionizer fan directed at the analytical balance. Use a ceramic or PTFE-coated spatula rather than stainless steel.

  • Causality: Stainless steel transfers electrons to the powder, creating a static charge that causes the powder to "jump" and aerosolize. Neutralizing the environment prevents this dispersion.

  • Validation: The powder should fall smoothly from the spatula without clinging to the sides of the weigh boat.

Step 3: Closed-System Transfer & Dissolution

  • Action: Transfer the powder into a vial and immediately cap it. Inject your reaction solvent (e.g., DMSO, DMF, or Ethanol) through a septum using a syringe.

  • Causality: Dissolving the powder in a closed system eliminates the risk of dry powder aerosolization during transport to the reaction block.

  • Validation: Visually inspect the sealed vial to ensure complete dissolution before removing it from the fume hood.

Step 4: Decontamination & Verification

  • Action: Wipe down the balance and hood surface with a Kimwipe soaked in 70% Ethanol.

  • Causality: Because the compound is highly lipophilic, water will simply bead up and fail to dissolve the residue. An organic solvent like ethanol is required to break the molecular adhesion to the benchtop.

  • Validation: Perform a final wipe with a clean, dry Kimwipe. If any visual residue or static cling remains, repeat the ethanol wipe.

OperationalWorkflow Prep 1. Fume Hood Prep Verify Airflow & PPE Weigh 2. Static-Free Weighing Use Ionizer & PTFE Spatula Prep->Weigh Transfer 3. Closed Transfer Dissolve in Solvent Weigh->Transfer Clean 4. Decontamination 70% EtOH Wipe-Down Transfer->Clean

Figure 1. Step-by-step operational workflow for handling hazardous lipophilic powders.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping is strictly prohibited. The National Academies' Prudent Practices in the Laboratory[6] dictates that powder spills require specialized wet-containment strategies.

Step 1: Immediate Assessment Determine if the spill is Minor (< 50g, contained in hood) or Major (> 50g, outside hood).

Step 2: Containment & PPE Escalation For minor spills, immediately don a particulate respirator (N95/P100) and double nitrile gloves.

Step 3: Wet-Wipe Decontamination

  • Action: Gently overlay the spilled powder with paper towels. Slowly pour 70% Ethanol or Isopropanol over the towels to wet the powder.

  • Causality: Dry sweeping aerosolizes the fine powder, exponentially increasing the inhalation risk. Wetting the powder with a compatible solvent dissolves and traps the lipophilic molecules within the towel matrix, allowing for safe physical removal.

Step 4: Waste Segregation Place all contaminated towels and PPE into a designated, sealable hazardous waste bag.

SpillProtocol Detect Spill Detected Assess Assess Volume Detect->Assess Minor Minor (< 50g) Don PPE & Clean Assess->Minor Low Risk Major Major (> 50g) Evacuate Area Assess->Major High Risk Clean Wet Wipe (EtOH) Do Not Sweep Dry Minor->Clean Dispose Hazardous Waste Incineration Bin Clean->Dispose

Figure 2. Decision matrix and response protocol for powder spills.

Waste Disposal Plan

Improper disposal of fluorinated organic compounds poses severe environmental risks.

  • Solid Waste: All weigh boats, spatulas, and Kimwipes that contacted the powder must be placed in a clearly labeled, puncture-resistant solid hazardous waste container.

  • Liquid Waste: Any solvent used to dissolve the compound (e.g., Ethanol, DMSO) must be collected in a designated "Halogenated Organic Waste" carboy. The presence of the fluorine atom requires high-temperature incineration to prevent the formation of toxic environmental byproducts.

  • Labeling: Explicitly label the waste container with "Contains Halogenated Organics: N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide".

References

To ensure the highest standards of scientific integrity (E-E-A-T), the methodologies described in this guide are grounded in the following authoritative safety frameworks:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Alert: Preventing Occupational Exposure to Antineoplastic and Other Hazardous Drugs in Health Care Settings. Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

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